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  • Product: 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
  • CAS: 379223-45-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Abstract This comprehensive technical guide details the synthesis and characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis and characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document provides a robust, field-tested protocol for its preparation via N-sulfonylation of piperidine-2-carboxylic acid. Furthermore, it outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: Significance and Applications

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid belongs to the class of N-sulfonylated alpha-amino acids. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, recognized for its role in conferring desirable pharmacokinetic properties.[1] The introduction of a sulfonyl group, in this case, a 4-chlorophenylsulfonyl moiety, can significantly modulate the biological activity, physicochemical properties, and metabolic stability of the parent molecule.

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants.[2] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for specific interactions with biological targets. The 4-chloro substitution on the phenyl ring can further influence activity through halogen bonding and by altering the electronic properties of the sulfonyl group. While the specific biological activities of the title compound are not extensively documented in publicly available literature, its structural features suggest potential applications in areas such as protease inhibition, receptor modulation, or as a constrained amino acid analogue in peptide synthesis. This guide provides the foundational chemical knowledge necessary for its synthesis and subsequent investigation.

Synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

The most direct and widely employed method for the synthesis of N-sulfonylated amino acids is the reaction of the free amino acid with a sulfonyl chloride in the presence of a base.[3] This approach, known as the Schotten-Baumann reaction, is a reliable and high-yielding method for the formation of the sulfonamide bond.

Synthetic Scheme

The synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid proceeds via the nucleophilic attack of the secondary amine of piperidine-2-carboxylic acid on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Synthesis_Scheme Piperidine Piperidine-2-carboxylic acid Reaction + Piperidine->Reaction SulfonylChloride 4-Chlorobenzenesulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., NaOH, DIPEA) Base->Reaction Product 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid Reaction->Product Schotten-Baumann Reaction

Figure 1: Synthetic route to the target compound.
Causality of Experimental Choices
  • Solvent: A biphasic system of an organic solvent (e.g., diethyl ether, dichloromethane) and water is often employed. The piperidine-2-carboxylic acid and the base are dissolved in the aqueous phase, while the sulfonyl chloride is in the organic phase. This setup facilitates the reaction at the interface and simplifies the workup, as the product will preferentially partition into one of the phases upon acidification.

  • Base: An inorganic base like sodium hydroxide or potassium carbonate is a cost-effective choice. The use of an organic base such as diisopropylethylamine (DIPEA) in a non-aqueous solvent like DMF is also a viable option, particularly if the starting materials are not readily soluble in water.[4]

  • Temperature: The reaction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic nature of the reaction and to minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

  • pH Adjustment: Careful acidification of the reaction mixture after completion is crucial for the isolation of the carboxylic acid product. The product is generally insoluble in acidic aqueous solutions and will precipitate out.

Detailed Experimental Protocol

Materials:

  • Piperidine-2-carboxylic acid

  • 4-Chlorobenzenesulfonyl chloride[5][6]

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in diethyl ether.

  • Slowly add the solution of 4-chlorobenzenesulfonyl chloride to the cooled aqueous solution of piperidine-2-carboxylic acid with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with a 1 M NaOH solution.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the combined aqueous layers with concentrated HCl until the pH is approximately 2. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Dry the solid product under vacuum to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[7][8]

Characterization Workflow

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final HPLC->Final

Figure 2: Analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include:

    • Aromatic protons of the 4-chlorophenyl group, likely appearing as two doublets in the range of 7.5-8.0 ppm.[10]

    • The proton at the C2 position of the piperidine ring, which will be a multiplet, likely shifted downfield due to the adjacent electron-withdrawing sulfonyl and carboxyl groups.

    • The protons of the piperidine ring methylene groups (C3, C4, C5, C6), which will appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm).[11]

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

    • Aromatic carbons of the 4-chlorophenyl group.

    • The carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm.

    • The C2 carbon of the piperidine ring, shifted downfield.

    • The remaining piperidine ring carbons.

Table 1: Predicted NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (OH)>10 (broad s)-
Aromatic CH7.5 - 8.0 (m)125 - 140
C2-H (Piperidine)4.0 - 4.5 (m)55 - 65
Piperidine CH₂1.5 - 4.0 (m)20 - 50
Carbonyl C=O-170 - 180
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[12][13]

  • Expected Molecular Ion: The calculated molecular weight for C₁₂H₁₄ClNO₄S is 303.77 g/mol . In positive ion mode, the expected peak would be [M+H]⁺ at m/z 304.78. In negative ion mode, the expected peak would be [M-H]⁻ at m/z 302.76.

  • Fragmentation Pattern: Fragmentation of sulfonamides often involves the loss of SO₂ (64 Da).[14][15] Other characteristic fragments may arise from the cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[16][17]

Table 2: Key IR Absorptions

Functional Group Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carboxylic Acid C=O1700-1725
Sulfonamide S=O1330-1370 (asymmetric) & 1140-1180 (symmetric)
C-N Stretch1000-1250
Aromatic C-H3000-3100
C-Cl Stretch600-800
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.[18]

  • Methodology: A reversed-phase HPLC method using a C18 column is generally suitable for the analysis of carboxylic acids.[19] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is appropriate due to the presence of the aromatic chromophore. The lack of a strong chromophore in some carboxylic acids can be overcome by derivatization, though it is not strictly necessary for this compound.[20]

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently prepare and validate this compound. The analytical data presented serve as a benchmark for successful synthesis and characterization. This foundational work enables further exploration of the biological activities and potential applications of this and related N-sulfonylated piperidine derivatives in the field of drug discovery and development.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • HPLC Analysis of Carboxylic Acids. Chromtech. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HPLC Columns. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. Available at: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. ACS Publications. Available at: [Link]

  • Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. PubMed. Available at: [Link]

  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. That's Interesting. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Available at: [Link]

  • Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... ResearchGate. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Springer. Available at: [Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • Piperidine. NIST WebBook. Available at: [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. Available at: [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. University of Nebraska - Lincoln. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. Available at: [Link]

  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • 1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. Available at: [Link]

  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

Exploratory

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid CAS number 379223-45-7

An In-depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic Acid (CAS 379223-45-7) Introduction: Unpacking a Versatile Scaffold 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is a heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic Acid (CAS 379223-45-7)

Introduction: Unpacking a Versatile Scaffold

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is a heterocyclic organic compound featuring a piperidine-2-carboxylic acid (pipecolic acid) core.[1] This core is linked via its nitrogen atom to a 4-chlorophenylsulfonyl group. While specific research on this exact molecule is limited, its constituent motifs—the piperidine ring, the sulfonamide linker, and the halogenated phenyl group—are cornerstones in medicinal chemistry. Piperidine derivatives are integral to a vast array of drugs and natural alkaloids.[2] The sulfonamide moiety is a classic pharmacophore known for properties ranging from antibacterial action to enzyme inhibition.[3] Furthermore, the broader class of N-acyl sulfonamides are recognized as valuable bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced stability, a crucial attribute in drug design.[4]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and a proposed synthetic pathway to its potential applications derived from the well-documented activities of its structural analogs.

Physicochemical Properties and Structural Analysis

The foundational step in evaluating any research chemical is a thorough understanding of its physical and chemical characteristics.

Core Compound Attributes

A summary of the key identifiers and properties for 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is presented below.

PropertyValueSource
CAS Number 379223-45-7
Molecular Formula C₁₂H₁₄ClNO₄S
Molecular Weight 303.77 g/mol
Physical Form Solid
InChI Key JDTVYLYLRFCWMK-UHFFFAOYSA-N
Synonym(s) 1-[(4-chlorophenyl)sulfonyl]-2-piperidinecarboxylic acid
Structural Elucidation

The molecule's structure is key to its function. The chiral center at the C2 position of the piperidine ring means the compound can exist as (S) or (R) enantiomers, or as a racemic mixture. The pipecolic acid backbone provides a constrained conformational scaffold, while the 4-chlorophenylsulfonyl group introduces aromaticity, electronic effects from the chlorine atom, and a strong hydrogen bond acceptor in the sulfonyl group.

cluster_molecule 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid mol

Caption: Chemical structure of the topic compound.

Predicted Analytical Characteristics

While specific spectral data for this compound is not publicly available, we can predict its key analytical signatures based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the 4-chlorophenyl ring as two doublets in the 7.5-8.0 ppm region. The piperidine ring protons would appear as complex multiplets between approximately 1.5 and 4.0 ppm. The alpha-proton at the C2 position, adjacent to the carboxylic acid, would likely be a distinct multiplet. The acidic proton of the carboxylic acid would be a broad singlet, its chemical shift highly dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate between 125-145 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>170 ppm). The piperidine ring carbons would appear in the 20-60 ppm range.

  • Mass Spectrometry (MS): The EI-MS would show a molecular ion peak corresponding to the molecular weight (303.77). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would be expected. Fragmentation would likely involve the loss of the sulfonyl group or cleavage of the piperidine ring.

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research. While a specific published procedure for this isomer is elusive, a reliable pathway can be designed based on well-established reactions for similar structures.[2][5]

Retrosynthetic Analysis

The most logical synthetic disconnection is at the sulfonamide (N-S) bond. This identifies the two readily available starting materials: piperidine-2-carboxylic acid (pipecolic acid) and 4-chlorophenylsulfonyl chloride.

retrosynthesis target Target Molecule C₁₂H₁₄ClNO₄S disconnection N-S Bond (Sulfonamide formation) target->disconnection Retrosynthesis sm1 Piperidine-2-carboxylic Acid (Pipecolic Acid) disconnection->sm1 sm2 4-Chlorophenylsulfonyl Chloride disconnection->sm2 workflow A Dissolve Pipecolic Acid in H₂O B Adjust pH to 10 with aq. Na₂CO₃ A->B C Add 4-Chlorophenylsulfonyl Chloride (0-5 °C) B->C D Stir at Room Temp (4-6h) Monitor by TLC C->D E Acidify to pH 2-3 with HCl D->E F Precipitation of Product E->F G Filter and Wash with Cold H₂O F->G H Dry Under Vacuum G->H I Purified Product H->I applications center 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid app1 Enzyme Inhibition center->app1 app2 Antibacterial Agent center->app2 app3 Drug Discovery Scaffold center->app3 sub_app1a Urease Inhibitor app1->sub_app1a sub_app1b AChE Inhibitor app1->sub_app1b sub_app2a Activity vs. S. typhi app2->sub_app2a sub_app2b Activity vs. B. subtilis app2->sub_app2b sub_app3a Carboxylic Acid Bioisostere app3->sub_app3a

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are grounded in established scientific principles and supported by references to authoritative literature.

Compound Profile

  • IUPAC Name: 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

  • Synonym(s): 1-[(4-chlorophenyl)sulfonyl]-2-piperidinecarboxylic acid

  • CAS Number: 379223-45-7

  • Molecular Formula: C₁₂H₁₄ClNO₄S

  • Molecular Weight: 303.77 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the constituent atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the chlorophenyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl group and the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0Singlet (broad)1H
Aromatic (C₆H₄)7.5 - 7.8Multiplet4H
Piperidine-H24.5 - 4.8Multiplet1H
Piperidine-H6 (axial & equatorial)3.0 - 3.5Multiplet2H
Piperidine-H3, H4, H51.5 - 2.2Multiplet6H
  • Expert Insight: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. Its chemical shift can be concentration and solvent dependent.[1] The protons on the piperidine ring will likely show complex splitting patterns due to geminal and vicinal coupling. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)170 - 180
Aromatic (C-Cl)135 - 140
Aromatic (C-S)138 - 142
Aromatic (CH)128 - 130
Piperidine-C255 - 60
Piperidine-C645 - 50
Piperidine-C3, C4, C520 - 30
  • Expert Insight: The chemical shift of the carboxylic acid carbon is characteristically downfield.[1] The carbons of the chlorophenyl group will show four distinct signals due to symmetry. The piperidine carbons will have chemical shifts typical for a saturated heterocyclic system, with the carbons closer to the nitrogen and the sulfonyl group appearing further downfield.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural elucidation.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid will be characterized by absorptions corresponding to the O-H and C=O of the carboxylic acid, the S=O of the sulfonyl group, and the C-H and C-N bonds of the piperidine ring.

Predicted IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong
S=O (Sulfonyl)1335 - 1370 and 1145 - 1180Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C-N (Amine)1000 - 1250Medium
C-Cl600 - 800Strong
  • Expert Insight: The very broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding.[1] The two distinct S=O stretching bands are characteristic of a sulfonyl group. The exact positions of these bands can provide subtle information about the molecular environment.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum (of the empty sample compartment or the clean ATR crystal).

  • Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 303, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 305 (M+2) with an intensity of approximately one-third of the molecular ion peak will be observed.

  • Key Fragmentation Pathways:

    • Loss of COOH: A significant fragment may be observed at m/z 258, corresponding to the loss of the carboxylic acid group.

    • Cleavage of the Sulfonyl Group: Fragmentation can occur at the C-S bond, leading to fragments corresponding to the chlorophenylsulfonyl cation (m/z 175) and the piperidine-2-carboxylic acid radical cation (m/z 129).

    • Piperidine Ring Opening: The piperidine ring can undergo characteristic ring-opening fragmentations.

G M+ [M]+. m/z 303 M+2 [M+2]+. m/z 305 M+->M+2 Isotope Loss_COOH Loss of .COOH M+->Loss_COOH -45 Cleavage_CS C-S Bond Cleavage M+->Cleavage_CS Fragment_258 [M-COOH]+. m/z 258 Loss_COOH->Fragment_258 Fragment_175 [C6H4ClSO2]+. m/z 175 Cleavage_CS->Fragment_175 Fragment_129 [C6H10NO2]+. m/z 129 Cleavage_CS->Fragment_129

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like the target compound.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Both modes may provide complementary information.

Conclusion

The comprehensive spectroscopic analysis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, employing NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers engaged in the synthesis, quality control, and further development of this and related compounds. The synergistic application of these techniques ensures a high degree of confidence in the structural assignment.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Table of IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved March 21, 2026, from [Link]

  • P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide. (n.d.). NIST WebBook. Retrieved March 21, 2026, from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity, 1-((4-Chlorophenyl)sul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity, 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, a detailed examination of its structural motifs—the arylsulfonamide group and the piperidine-2-carboxylic acid scaffold—allows for the formulation of robust hypotheses regarding its biological activity. This guide synthesizes information from analogous compounds to propose primary target classes, including metalloenzymes (Matrix Metalloproteinases and Carbonic Anhydrases) and G-Protein Coupled Receptors. We present the scientific rationale for each potential target, outline detailed experimental workflows for validation, and provide the necessary framework for initiating a drug discovery program centered on this promising molecule.

Introduction and Structural Analysis

The compound 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS Number: 379223-45-7) is a synthetic molecule featuring several key functional groups that are prevalent in a wide range of pharmacologically active agents.[1] Its therapeutic potential can be inferred by dissecting its core components:

  • Arylsulfonamide Moiety: The 4-chlorophenylsulfonyl group is a classic pharmacophore. Arylsulfonamides are known to target a variety of enzymes and receptors. The sulfonamide group (-SO₂NH-) is a potent zinc-binding group (ZBG), capable of coordinating with zinc ions present in the active sites of metalloenzymes.[2][3] Furthermore, this group can act as a hydrogen bond donor and acceptor, contributing to strong ligand-receptor interactions.[4][5]

  • Piperidine-2-carboxylic Acid Scaffold: The piperidine ring is a saturated nitrogen-containing heterocycle frequently found in pharmaceuticals, particularly those targeting the central nervous system (CNS).[6][7][8] Its conformational flexibility allows it to adapt to various binding pockets. The carboxylic acid group at the 2-position adds a key acidic center, which can engage in ionic interactions or hydrogen bonding with target proteins, and can also participate in metal chelation.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClNO₄S[1]
Molecular Weight303.77 g/mol [1]
CAS Number379223-45-7[1]
Hypothesized Target Class I: Metalloenzyme Inhibition

The combination of a strong zinc-binding sulfonamide group and a secondary metal-coordinating carboxylate group makes metalloenzymes a highly probable target class for this compound.

2.1. Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their over-expression is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][9] The sulfonamide group is a well-established pharmacophore in the design of MMP inhibitors (MMPIs).[3][4][5][10]

Scientific Rationale: The sulfonamide moiety of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid can coordinate the catalytic Zn²⁺ ion in the MMP active site. The piperidine ring and the 4-chlorophenyl group can extend into the S1' specificity pocket, a deep hydrophobic pocket, forming favorable interactions that enhance binding affinity and selectivity.[4][5] The carboxylic acid could further stabilize the interaction by forming hydrogen bonds with backbone amides or residues on the enzyme surface.

Therapeutic Implications:

  • Oncology: Inhibition of MMP-2 and MMP-9 could reduce tumor invasion and metastasis.[9]

  • Inflammatory Diseases: Targeting MMPs like MMP-13 could be beneficial in osteoarthritis and rheumatoid arthritis.[10]

cluster_MMP Hypothesized MMP Inhibition cluster_moieties Key Moieties MMP MMP Active Site (with Zn²⁺) ECM Extracellular Matrix (ECM) Degradation MMP->ECM Degrades Compound 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid Compound->MMP Inhibits Sulfonamide Sulfonamide Group (-SO₂NH-) Compound->Sulfonamide contains Carboxylate Carboxylate Group (-COOH) Compound->Carboxylate contains Chlorophenyl 4-Chlorophenyl Group Compound->Chlorophenyl contains Sulfonamide->MMP Coordinates Catalytic Zn²⁺ Carboxylate->MMP Forms H-Bonds Chlorophenyl->MMP Occupies S1' Hydrophobic Pocket Pathology Disease Progression (e.g., Cancer Metastasis) ECM->Pathology Leads to

Fig. 1: Hypothesized binding mode and consequence of MMP inhibition.
2.2. Carbonic Anhydrases (CAs)

CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons, playing a crucial role in pH regulation and ion transport.[2] CA inhibitors are used to treat glaucoma, epilepsy, and are being investigated as anticancer agents, particularly inhibitors of tumor-associated isoforms CA IX and XII.[2][11][12][13]

Scientific Rationale: The arylsulfonamide group is the quintessential zinc-binding feature for the vast majority of clinically used and investigational CA inhibitors.[2][11][13] The sulfonamide nitrogen deprotonates and binds to the Zn²⁺ ion as an anion, mimicking the transition state. The remainder of the molecule, often termed the "tail," extends out of the active site, and variations in this tail determine isoform selectivity by interacting with unique residues at the rim of the active site cavity.[2][11] The piperidine-2-carboxylic acid portion of the molecule could serve as a tail to confer selectivity for specific CA isoforms, such as the cancer-related CA IX and XII.[2][11]

Therapeutic Implications:

  • Oncology: Selective inhibition of CA IX and XII, which are overexpressed in hypoxic tumors and contribute to an acidic microenvironment, can impair tumor growth and survival.[2][11]

  • Glaucoma: Inhibition of CA II and IV in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.[12]

Hypothesized Target Class II: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets for a substantial portion of all modern drugs.[14][15] The piperidine scaffold is a privileged structure in GPCR ligand design, and the arylsulfonamide moiety is also found in ligands for various GPCRs.[7][16][17]

Scientific Rationale: The piperidine ring is a common feature in ligands for aminergic GPCRs, such as serotonin (5-HT), dopamine (D), and adrenergic receptors. The nitrogen atom can be protonated at physiological pH, forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of these receptors. The 4-chlorophenylsulfonyl group provides a large, rigid, and lipophilic substituent that can occupy hydrophobic pockets within the receptor's binding site, contributing to affinity and selectivity. For instance, arylsulfonamide motifs are present in ligands targeting 5-HT₆ receptors, which are of interest for treating cognitive disorders.[16]

Therapeutic Implications:

  • Neuropsychiatric Disorders: Modulation of dopamine or serotonin receptors could be effective in treating schizophrenia, depression, or anxiety.

  • Cognitive Enhancement: Antagonism of the 5-HT₆ receptor has been explored as a strategy for improving memory and cognition in diseases like Alzheimer's.[16]

cluster_GPCR Hypothesized GPCR Modulation cluster_moieties_gpcr Key Moieties GPCR Aminergic GPCR (e.g., 5-HT₆ Receptor) G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates/Blocks Compound 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid Compound->GPCR Binds (Agonist/ Antagonist?) Piperidine Piperidine Ring (Protonated Nitrogen) Compound->Piperidine Arylsulfonamide Arylsulfonamide Group Compound->Arylsulfonamide Piperidine->GPCR Ionic bond with conserved Aspartate Arylsulfonamide->GPCR Hydrophobic Interactions Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level of Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Initiates

Fig. 2: Potential GPCR signaling pathway modulation.
Experimental Validation Workflow

A tiered approach is recommended to systematically investigate the potential targets of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid.

cluster_tier1 Tier1 Tier 1: Primary Screening (Broad Panel Assays) MMP_Panel MMP Enzyme Panel (e.g., MMP-1, -2, -9, -13) CA_Panel CA Enzyme Panel (e.g., CA I, II, IX, XII) GPCR_Panel GPCR Binding Panel (e.g., Safety47™ Panel) Tier2 Tier 2: Hit Confirmation & Dose-Response (IC₅₀/EC₅₀/Ki Determination) MMP_Panel->Tier2 CA_Panel->Tier2 GPCR_Panel->Tier2 Tier3 Tier 3: Cellular & Functional Assays (Target Engagement & Phenotypic Effects) Tier2->Tier3 Tier4 Tier 4: Selectivity & Mechanism of Action (Off-Target Profiling & Advanced Assays) Tier3->Tier4

Fig. 3: Tiered experimental validation workflow.
4.1. Tier 1: Primary Screening

Objective: To identify initial "hits" from broad target classes.

Protocol 1: Metalloenzyme Inhibition Screening

  • Assay Principle: Utilize commercially available fluorescence resonance energy transfer (FRET)-based or colorimetric assay kits for a panel of key MMP and CA isoforms.

  • Enzyme Panel:

    • MMPs: MMP-1, MMP-2, MMP-9, MMP-13.

    • CAs: hCA I, hCA II, hCA IX, hCA XII.

  • Procedure: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. In a 96-well plate, add assay buffer, the specific enzyme, and the fluorescent substrate. c. Add the test compound to a final concentration of 10 µM. Include a positive control inhibitor (e.g., Marimastat for MMPs, Acetazolamide for CAs) and a DMSO vehicle control. d. Incubate at the recommended temperature (e.g., 37°C for MMPs, room temperature for CAs) for the specified time. e. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. A hit is typically defined as >50% inhibition at 10 µM.

Protocol 2: GPCR Binding Screening

  • Assay Principle: Use a competitive radioligand binding assay panel (e.g., a commercial service like Eurofins' Safety47™ panel) to assess binding to a wide range of GPCRs, ion channels, and transporters.

  • Procedure: a. Provide the test compound to the contract research organization (CRO). b. The CRO will incubate cell membranes expressing the target receptor with a specific radioligand in the presence and absence of the test compound (typically at 1 µM and 10 µM). c. The amount of bound radioactivity is measured.

  • Data Analysis: Calculate the percent displacement of the radioligand. A hit is typically defined as >50% displacement.

4.2. Tier 2: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency.

Protocol 3: IC₅₀/Kᵢ Determination

  • Assay Principle: Perform the same enzymatic or binding assays as in Tier 1, but with a serial dilution of the test compound.

  • Procedure: a. Prepare a 10-point, 3-fold serial dilution of the test compound, starting from a top concentration of 100 µM. b. Perform the assays as described in Protocols 1 and 2.

  • Data Analysis: Plot the percent inhibition/displacement against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition) or Kᵢ (inhibition constant).

4.3. Tier 3: Cellular and Functional Assays

Objective: To verify target engagement in a cellular context and observe a functional consequence.

Protocol 4: Cell-Based MMP Activity Assay (Gelatin Zymography)

  • Principle: To assess the inhibition of secreted MMP-2 and MMP-9 from a cancer cell line.

  • Cell Line: HT-1080 fibrosarcoma cells (known to secrete high levels of MMP-2 and MMP-9).

  • Procedure: a. Culture HT-1080 cells to ~80% confluency. b. Starve the cells in serum-free media for 12-24 hours. c. Treat the cells with various concentrations of the test compound for 24 hours. d. Collect the conditioned media. e. Run the media on a non-reducing SDS-PAGE gel co-polymerized with gelatin. f. After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and incubate in a developing buffer to allow for gelatin degradation by MMPs. g. Stain the gel with Coomassie Blue. Zones of MMP activity will appear as clear bands against a blue background.

  • Data Analysis: Quantify the band intensity using densitometry to determine the reduction in MMP activity.

Protocol 5: Cellular CA IX Activity Assay (Hypoxia-Induced Acidification)

  • Principle: To measure the inhibition of extracellular acidification driven by CA IX in hypoxic cancer cells.

  • Cell Line: MDA-MB-231 breast cancer cells or other CA IX-expressing cell lines.

  • Procedure: a. Plate cells in a 96-well plate. b. Induce CA IX expression by placing the cells in a hypoxic chamber (1% O₂) for 24 hours. c. Treat cells with the test compound for 1-2 hours. d. Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer or a similar metabolic flux analyzer.

  • Data Analysis: Determine the dose-dependent reduction in ECAR.

Conclusion and Future Directions

The structural features of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid strongly suggest its potential as a modulator of metalloenzymes and/or G-protein coupled receptors. The arylsulfonamide moiety is a powerful zinc-binding group, pointing towards MMPs and CAs, while the piperidine core is a classic scaffold for GPCR ligands. The systematic experimental workflow outlined in this guide provides a clear path forward for elucidating the precise molecular target(s) of this compound. Successful identification of a primary target will unlock subsequent stages of drug development, including lead optimization for improved potency and selectivity, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling. This molecule represents a promising starting point for the development of novel therapeutics in oncology, inflammatory disease, or neuroscience.

References
  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368-373. Available at: [Link]

  • PubMed. (n.d.). Role of sulfonamide group in matrix metalloproteinase inhibitors. Retrieved from [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., De Luca, V., Gazy, A. A., Bua, S., & Supuran, C. T. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2004). Pyran-containing sulfonamide hydroxamic acids: potent MMP inhibitors that spare MMP-1. Retrieved from [Link]

  • ResearchGate. (2025). Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. Retrieved from [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., De Luca, V., Gazy, A. A., Bua, S., & Supuran, C. T. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ohkura, K., Tabata, A., & Uto, Y. (2025). Effect of Sulfonamide Group Modification on Celecoxib: Molecular Features of Matrix Metalloproteinase Interactive UTX-121 Derivative. Anticancer Research, 45, 3451-3457. Available at: [Link]

  • PubMed. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. Retrieved from [Link]

  • MDPI. (2024). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. Retrieved from [Link]

  • Angeli, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735-1748. Available at: [Link]

  • Dai, X., Kaluz, S., Jiang, Y., Shi, L., Mckinley, D., Wang, Y., ... & Tan, C. (2017). A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis. Oncotarget, 8(60), 102271. Available at: [Link]

  • PubMed. (2024). An arylsulfonamide that targets cell wall biosynthesis in Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representations of new protected arylsulfonamide conjugated ligands and complexes with Re and 99m Tc. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]

  • Google Patents. (n.d.). EP2200980B1 - Amino arylsulfonamide compounds and their use as 5-ht6 ligands field of invention.
  • ScienceDirect. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

  • DovePress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(4-BROMOPHENYL)SULFONYL]PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). How ligands illuminate GPCR molecular pharmacology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Molecules. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • ACS Publications. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]

  • Icahn School of Medicine at Mount Sinai. (n.d.). GPCR ligands | Research at Jian Jin Laboratory. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive list of GPCR crystallized with ligands deposited into the Protein Data Bank as of April 19, 2017. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester. Retrieved from [Link]

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Foundational

Preliminary Bioactivity Screening of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery of novel therapeutic agents is a complex, multi-stage process where the initial identification o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel therapeutic agents is a complex, multi-stage process where the initial identification of biological activity is a critical bottleneck. This guide provides a comprehensive framework for the preliminary bioactivity screening of the novel chemical entity, 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. The molecular architecture of this compound, featuring a piperidine core, a carboxylic acid moiety, and a 4-chlorophenylsulfonyl group, suggests a high potential for diverse biological activities. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] This document outlines a structured, tiered screening cascade designed to efficiently probe for general cytotoxicity, anti-inflammatory, and antimicrobial activities. We provide not just the protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and logically sound preliminary assessment. This guide is intended to empower researchers to generate high-quality, reproducible data, enabling informed decisions on the future development trajectory of this promising compound.

Compound Profile: 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

A thorough understanding of the test article's physicochemical properties is fundamental to designing meaningful biological assays and interpreting the results.

PropertyValueSource / Reference
CAS Number 379223-45-7
Molecular Formula C₁₂H₁₄ClNO₄S
Molecular Weight 303.77 g/mol
Structure Chemical Structure-
Physical Form Solid
Key Structural Features Sulfonamide Moiety: A critical pharmacophore known for a wide spectrum of bioactivities.[1][2]Piperidine Ring: A prevalent nitrogen-containing heterocycle in FDA-approved drugs.[1]Carboxylic Acid: Provides a key interaction point for biological targets and influences solubility.-

Stock Solution Preparation: For in vitro screening, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay medium should be kept constant across all treatments and typically below 0.5% (v/v) to avoid solvent-induced artifacts.

A Tiered Approach to Bioactivity Screening

A hierarchical screening cascade is the most resource-efficient strategy to profile a new chemical entity. This approach uses broad, cost-effective assays in the primary tier to identify potential areas of activity, followed by more specific, mechanism-oriented assays in a secondary tier to confirm and elaborate upon initial findings. Bioassay-guided fractionation is a classical and effective technique for profiling and screening plant extracts, and its principles of a tiered approach are widely adopted in screening synthetic compounds.[3]

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Elucidation Cytotoxicity General Cytotoxicity Assay (MTT/XTT) Decision1 Analyze & Identify 'Hits' Cytotoxicity->Decision1 AntiInflammatory Anti-Inflammatory Screen (NF-κB Reporter Assay) AntiInflammatory->Decision1 Antimicrobial Antimicrobial Screen (Broth Microdilution) Antimicrobial->Decision1 IC50 IC50 Determination (Dose-Response) Decision2 Prioritize & Advance Lead IC50->Decision2 MIC MIC Determination MIC->Decision2 Mechanism Mechanism of Action (e.g., Enzyme Inhibition Assay) Mechanism->Decision2 Compound Test Compound: 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid Compound->Cytotoxicity Single high concentration Compound->AntiInflammatory Single high concentration Compound->Antimicrobial Single high concentration Decision1->IC50 If 'Hit' Decision1->MIC If 'Hit' Decision1->Mechanism If 'Hit'

Figure 1: A proposed hierarchical screening cascade for the test compound.

Rationale for Primary Assay Selection
  • General Cytotoxicity (MTT/XTT Assay): This is a mandatory first step in any bioactivity screen. It establishes the compound's intrinsic toxicity against a representative cell line (e.g., HEK293, HepG2). This data is crucial for differentiating between targeted bioactivity and non-specific toxicity and for defining a therapeutic window for other cell-based assays.[4][5]

  • Anti-inflammatory (NF-κB Reporter Assay): The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][7][8] Many sulfonamide-containing drugs exhibit anti-inflammatory properties.[1][2] A cell-based reporter assay that measures the inhibition of TNF-α-induced NF-κB activation provides a robust and high-throughput method to screen for anti-inflammatory potential.[6][9]

  • Antimicrobial (Broth Microdilution): The sulfonamide class of antibiotics were among the first discovered and remain clinically important.[1] Therefore, it is logical to assess the compound's ability to inhibit the growth of pathogenic bacteria. A preliminary screen against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is warranted.[3]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol 1: General Cytotoxicity (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of cell viability.[10] The assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10][11]

  • Solubilization Solution: DMSO or a solution of SDS in HCl.[13]

  • 96-well flat-bottom sterile plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive Control: Doxorubicin (a known cytotoxic agent).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells for:

      • Vehicle Control: Medium with the same final concentration of DMSO as the test wells.

      • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Medium only.

      • Medium Blank: Medium without cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][12]

Protocol 2: Anti-Inflammatory Screen (NF-κB Luciferase Reporter Assay)

This assay quantifies the ability of the compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus, TNF-α.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Inhibition Test Compound Inhibition Point? IKK->Inhibition NFkB p50/p65 (NF-κB) IkB->NFkB Releases IkB->Inhibition Nucleus Nucleus NFkB->Nucleus Translocates NFkB->Inhibition Gene NF-κB Target Genes (e.g., Luciferase Reporter) Nucleus->Gene Activates Transcription

Figure 2: Simplified TNF-α induced NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P).[9]

  • Complete culture medium.

  • Recombinant human TNF-α.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well plates suitable for luminescence.

  • Positive Control: Bay 11-7082 (a known NF-κB inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at 20,000 cells/well in 100 µL of medium and incubate overnight.

  • Compound Pre-treatment: Add the test compound at the desired screening concentration (a non-toxic concentration determined from Protocol 1). Incubate for 1-2 hours.

    • Controls: Include wells for Vehicle, Positive Control, and Untreated cells.

  • Inflammatory Stimulation: Add TNF-α to all wells (except the untreated control) to a final concentration of 10 ng/mL.[14] This stimulates the NF-κB pathway.[6]

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: Read the luminescence on a microplate reader. The light output is directly proportional to the activity of the NF-κB-driven reporter.

Protocol 3: Primary Antimicrobial Screen (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom plates.

  • Test compound stock solution.

  • Positive Control: Ciprofloxacin or another broad-spectrum antibiotic.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Controls:

      • Growth Control: Wells with inoculum but no compound.

      • Sterility Control: Wells with medium only (no inoculum).

      • Positive Control: Wells with a serial dilution of the reference antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration at which no visible bacterial growth is observed.

Data Analysis and Interpretation

Figure 3: Workflow for IC50 determination from dose-response data.

Cytotoxicity and Anti-inflammatory Assays:

  • Background Subtraction: Subtract the average absorbance/luminescence of the medium blank wells from all other readings.[4][15]

  • Normalization: Calculate the percentage of viability or activity relative to the vehicle control (set to 100%).

    • % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • % Inhibition = 100 - [ (Lum_sample / Lum_vehicle_control) * 100 ]

  • IC₅₀ Calculation: For hits identified in the primary screen, perform a dose-response experiment. Plot the % inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the biological activity by 50%.[16]

Antimicrobial Assay:

  • The primary result is the MIC value, determined by visual inspection as described in the protocol. A lower MIC value indicates higher potency.

Hypothetical Data Summary Table:

AssayTarget/Cell LineEndpointResult (µM)Positive Control Result (µM)
CytotoxicityHEK293IC₅₀> 50Doxorubicin: 0.8
Anti-inflammatoryHEK293-NFκB-LucIC₅₀5.2Bay 11-7082: 2.5
Antimicrobial (Gram-pos)S. aureusMIC> 100Ciprofloxacin: 0.5
Antimicrobial (Gram-neg)E. coliMIC> 100Ciprofloxacin: 0.015

Conclusion and Forward Strategy

This technical guide outlines a robust and scientifically-grounded strategy for the initial bioactivity screening of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. By following this tiered approach, researchers can efficiently identify and validate potential therapeutic activities. Based on the hypothetical results in the table above, the compound demonstrates promising anti-inflammatory activity with low cytotoxicity, making it a strong candidate for further investigation. The next logical steps would involve secondary assays to elucidate the specific mechanism of NF-κB inhibition (e.g., testing for IKK kinase inhibition) and initiating studies in more complex models, such as primary immune cells. This structured methodology ensures that resources are focused on the most promising leads, accelerating the journey from novel compound to potential therapeutic.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Bio-protocol. (2017). In Vitro Enzyme Inhibitory Assays. Bio-protocol. [Link]

  • Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • Liu, H., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Pahlman, S., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Li, Y., et al. (2017). Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. PMC. [Link]

  • Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Al-Masoudi, N., et al. (2021). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Kumar, K., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed. [Link]

  • Montalvão, S., et al. (2020). Bioassays for bioactivity screening. Research UEES. [Link]

  • Neves, D., et al. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Castagnini, J., et al. (2023). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]

  • Nam, N. (2006). Naturally Occurring NF-κB Inhibitors. ResearchGate. [Link]

  • Deo, P., et al. (2020). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PMC. [Link]

  • Sreenivasa, M., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Harvey, A., et al. (2017). Screening and identification of novel biologically active natural compounds. PMC. [Link]

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Exploratory

structural elucidation of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid Abstract This technical guide provides a comprehensive, multi-technique framework for the definitive ....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive . The molecule integrates a pharmacologically significant piperidine scaffold with a chlorophenylsulfonyl moiety, making its unambiguous characterization essential for applications in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of methods, offering a rationale-driven narrative that explains the causality behind experimental choices. We present a logical workflow, from synthesis to spectroscopic analysis and crystallographic confirmation, designed to serve as a robust template for researchers. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Rationale

The structural verification of novel chemical entities is the bedrock of chemical and pharmaceutical research. The target molecule, 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS 379223-45-7), combines three key structural motifs:

  • Piperidine Ring: A saturated heterocycle prevalent in numerous alkaloids and approved pharmaceutical agents, often imparting favorable pharmacokinetic properties.[2][3]

  • Carboxylic Acid: A functional group that provides a handle for further derivatization and influences solubility and biological interactions.

  • N-Arylsulfonamide: A functional group known for its diverse biological activities and its ability to act as a stable amide isostere.[4][5]

Given the potential for isomerism (e.g., substitution at different positions on the piperidine ring), a rigorous and systematic approach is mandatory to confirm the precise connectivity and stereochemistry of the title compound. This guide employs a synergistic combination of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to build an unassailable case for the molecular structure.

Synthesis and Purification

A logical and common route to synthesize N-sulfonylated amino acids is the reaction of the parent amino acid with a sulfonyl chloride under basic conditions (a Schotten-Baumann reaction). This informs the expected connectivity.

Experimental Protocol: Synthesis
  • Dissolution: To a stirred solution of piperidine-2-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water at 0 °C, add sodium carbonate (2.5 equivalents) in portions.

  • Addition of Sulfonyl Chloride: Add a solution of 4-chlorophenylsulfonyl chloride (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the reaction mixture to pH 2-3 with 2N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the title compound as a solid.[6]

Analytical Workflow for Structural Elucidation

The core of the elucidation process follows a hierarchical workflow where each technique provides a unique piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Material Acquisition cluster_analysis Structural Analysis cluster_confirmation Conclusion Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) MS->IR Confirmation Final Structure Confirmation MS->Confirmation NMR NMR Spectroscopy (Connectivity & Framework) IR->NMR IR->Confirmation XRay X-Ray Crystallography (Definitive 3D Structure) NMR->XRay If crystal obtained NMR->Confirmation XRay->Confirmation HMBC_Connectivity ArH_ortho_SO2 Ar-H (ortho-SO2) ArC_ipso_S Ar-C (ipso-S) ArH_ortho_SO2->ArC_ipso_S HMBC S S N N H2_Pip H-2 (Pip) H2_Pip->N HMBC COOH C=O H2_Pip->COOH HMBC C2_Pip C-2 (Pip) H6_Pip H-6 (Pip) H6_Pip->N HMBC

Caption: Key HMBC correlations confirming molecular connectivity.

  • COSY (Correlation Spectroscopy): Will reveal the spin-spin coupling network within the piperidine ring, showing which protons are adjacent to each other (e.g., H-2 couples with H-3 protons; H-6 protons couple with H-5 protons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of the piperidine carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the connection of the major fragments. Key expected correlations include:

    • From the aromatic protons ortho to the sulfonyl group to the ipso-carbon attached to sulfur.

    • From the piperidine H-2 and H-6 protons to the ipso-carbon of the aromatic ring, providing definitive proof of the S-N bond.

    • From the piperidine H-2 and H-3 protons to the carboxylic acid carbonyl carbon (C=O), confirming the position of the carboxyl group at C-2.

Single-Crystal X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides a definitive structure, X-ray crystallography offers the ultimate, unambiguous proof, revealing the three-dimensional arrangement of atoms in the solid state. [7]

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The resulting diffraction pattern is collected. [7]3. Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation

A successful crystallographic analysis will provide:

  • Unambiguous Connectivity: Direct visualization of the atomic connections.

  • Precise Bond Lengths and Angles: For example, confirming the expected lengths for the S=O, S-N, and C=O bonds. [8]* Stereochemistry: Definitive assignment of the relative and absolute stereochemistry at the C-2 chiral center (if an enantiopure starting material was used).

  • Conformation: The conformation of the piperidine ring (typically a chair conformation) and the torsion angles of the sulfonyl group relative to the rings.

  • Intermolecular Interactions: Insight into the crystal packing, including hydrogen bonding involving the carboxylic acid and sulfonamide groups.

Conclusion

The is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula. FT-IR spectroscopy verifies the presence of the critical sulfonamide and carboxylic acid functional groups. A full suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, establishing the substitution pattern on both the aromatic and piperidine rings. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unambiguous three-dimensional structure in the solid state. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for any further study or application in the fields of chemistry and drug discovery.

References

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • Rubiralta, M., & Giralt, E. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Asim, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. [Link]

  • Kandasamy, C., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher. [Link]

  • Tlahuext-Aca, A., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Dayalan, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Adejayan, J. S., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(15), 4446. [Link]

  • Suresh, S. (1985). X-ray studies on some crystalline complexes between amino acids with ionisable side chains. Shodhganga. [Link]

  • D'Arcy, A. (1995). X Ray crystallography. Journal of Clinical Pathology, 48(10), M14-M17. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. [Link]

  • Kaswan, P. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wang, F., et al. (2023). Amino Acid Sulfinate Salts as Alkyl Radical Precursors. Organic Letters. [Link]

  • Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 20(17), 4280. [Link]

  • Aziz-ur-Rehman, et al. (2026). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • NextSDS. (n.d.). 1-[(4-BROMOPHENYL)SULFONYL]PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate. Journal of Biosciences. [Link]

  • Shi, Q., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Perjesi, P., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. ARKIVOC. [Link]

  • Houchins, C. D., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. [Link]

  • Al-Radadi, N. S. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. [Link]

  • PubChem. (n.d.). 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid. [Link]

  • SpectraBase. (n.d.). 4-Piperidinecarboxylic acid, 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-. [Link]

  • Davies, B. R., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic Acid in Targeted Enzyme Inhibition Workflows

Executive Summary In the landscape of rational drug design, rigid heterocyclic scaffolds are paramount for developing highly selective enzyme inhibitors. 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS: 379...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, rigid heterocyclic scaffolds are paramount for developing highly selective enzyme inhibitors. 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS: 379223-45-7) serves as a privileged pharmacophore and a critical building block in medicinal chemistry. While the free carboxylic acid exhibits baseline inhibitory activity against metalloproteinases (acting as a zinc-binding group), its primary utility lies in its role as a structural template for synthesizing potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [1] and Matrix Metalloproteinases (MMPs) [2].

This application note provides a comprehensive guide to utilizing this compound in enzyme inhibition workflows, detailing the mechanistic causality of its structure, self-validating screening protocols, and hit-to-lead derivatization strategies.

Mechanistic Grounding & Target Engagement

The efficacy of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid relies on a tripartite structural logic, where each moiety serves a distinct thermodynamic or spatial function:

  • The 4-Chlorophenylsulfonyl Moiety (Lipophilic Anchor): The arylsulfonyl group is highly lipophilic. In the context of 11β-HSD1, the 4-chloro substitution perfectly occupies the enzyme's hydrophobic cleft, displacing highly ordered water molecules to drive binding entropy [1][3]. In MMPs, this bulky group is directed into the deep S1' specificity pocket, dictating selectivity over other metalloproteinases [2][2].

  • The Piperidine Ring (Conformational Director): The saturated nitrogen heterocycle restricts the molecule's conformational flexibility. This rigidity locks the arylsulfonyl and carboxylic acid groups into a specific vector trajectory, minimizing the entropic penalty upon binding to the target enzyme's active site[1].

  • The Carboxylic Acid (Catalytic Interactor & Synthetic Handle): In metalloenzymes like MMP-2, the carboxylate anion acts as a weak bidentate chelator for the catalytic Zn2+ ion. In oxidoreductases like 11β-HSD1, it serves as a hydrogen-bond acceptor. More importantly, it provides a highly reactive locus for derivatization into carboxamides or hydroxamates, which dramatically increases target affinity [3][1].

Biological Pathway & Inhibition Logic

The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and how arylsulfonylpiperidine derivatives interrupt this metabolic pathway to prevent metabolic syndrome.

Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol Enzymatic Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Receptor Binding Metabolic Metabolic Syndrome (Obesity, Diabetes) GR->Metabolic Gene Transcription Inhibitor 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid Inhibitor->HSD11B1 Competitive Inhibition

Caption: 11β-HSD1 pathway and targeted competitive inhibition by arylsulfonylpiperidine derivatives.

Self-Validating Experimental Protocols

To accurately assess the inhibitory potential of this compound (and its derivatives), researchers must employ assays that eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol A: In Vitro 11β-HSD1 Inhibition Assay (HTRF Method)

Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard colorimetric assays because the time-resolved gating eliminates interference from the compound's intrinsic fluorescence, ensuring high data trustworthiness.

  • Step 1: Reagent Preparation. Prepare the assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM EDTA). Causality: Add 0.01% CHAPS detergent. Because 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is highly lipophilic, CHAPS prevents the compound from forming colloidal aggregates or adhering to the microplate walls, which would artificially inflate the apparent IC50​ .

  • Step 2: Pre-Incubation. Dispense 10 nM of recombinant human 11β-HSD1 and 100 µM NADPH into a 384-well plate. Add the inhibitor (titrated from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes. Causality: Arylsulfonylpiperidines often exhibit slow-binding kinetics[1]. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Step 3: Reaction Initiation. Add 100 nM cortisone to initiate the reaction. Incubate for 2 hours.

  • Step 4: Detection & Quenching. Add the HTRF detection mixture (anti-cortisol cryptate conjugate and d2-labeled cortisol). The generation of unlabeled cortisol by the enzyme displaces the d2-labeled cortisol, reducing the FRET signal.

  • Validation Checkpoint (Self-Validating System): Before calculating the IC50​ , calculate the Z'-factor using the formula:

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

    Proceed only if Z' > 0.65. This mathematically guarantees that the assay window is robust enough to differentiate true inhibition from pipetting errors or assay drift.

Protocol B: Hit-to-Lead Derivatization (Carboxamide Synthesis)

To optimize the free carboxylic acid into a highly potent 11β-HSD1 inhibitor, it must be converted into a carboxamide [1][1].

  • Step 1: Dissolve 1 eq of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid in anhydrous DMF.

  • Step 2: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Causality: HATU is chosen over EDC/NHS because it rapidly forms a highly reactive active ester, preventing the epimerization of the chiral center at the C2 position of the piperidine ring.

  • Step 3: Add 1.5 eq of the desired primary amine (e.g., 2-amino-thiazole) and stir at room temperature for 4 hours. Purify via preparative HPLC.

Workflow Prep Compound Preparation (+ CHAPS) Incubate Enzyme + Inhibitor Pre-Incubation Prep->Incubate Detect HTRF Detection Incubate->Detect Analyze Z'-Factor & IC50 Analysis Detect->Analyze

Caption: Self-validating HTRF assay workflow for evaluating enzyme inhibition.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) evolution, demonstrating why the free carboxylic acid is primarily used as a precursor to more potent derivatives.

Compound FormTarget Enzyme IC50​ (nM)Mechanistic Efficacy & Notes
Free Carboxylic Acid 11β-HSD1> 5,000Weak binding; acts primarily as a synthetic precursor.
Carboxamide Derivative 11β-HSD112 - 45Potent; strong hydrogen-bonding network in the catalytic pocket.
Free Carboxylic Acid MMP-2~ 1,800Moderate activity; carboxylate acts as a weak zinc-binding group.
Hydroxamate Derivative MMP-25 - 15Highly potent; bidentate chelation of the catalytic Zn2+ ion.

Note: Data represents generalized SAR trends for arylsulfonylpiperidine derivatives based on established literature[1][2][1][2].

Sources

Application

Advanced Amide Coupling Strategies for 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic Acid

Executive Summary & Substrate Profiling The formation of amide bonds using 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid presents a distinct synthetic challenge. As an N -sulfonylated pipecolic acid derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The formation of amide bonds using 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid presents a distinct synthetic challenge. As an N -sulfonylated pipecolic acid derivative, the molecule suffers from severe steric hindrance at the C2-carboxylic acid position. The piperidine ring restricts conformational freedom, while the bulky, electron-withdrawing 4-chlorophenylsulfonyl group shields the electrophilic center from nucleophilic attack.

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) routinely fail or deliver poor yields with such hindered α -amino acids, suffering from slow reaction rates that allow side reactions like epimerization to outcompete amide bond formation[1]. To achieve high-yielding, stereochemically pure products, this guide details two field-proven, self-validating protocols utilizing high-efficiency coupling reagents: HATU and T3P .

Mechanistic Causality in Reagent Selection

Selecting the correct activation chemistry is critical for hindered substrates. The causality behind our reagent selection is grounded in their distinct mechanistic advantages:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is the premier reagent for sterically hindered amino acids. It operates by forming a highly reactive OAt-active ester. The critical advantage here is the 7-aza effect —the nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric (neighboring group) assistance. This internal base catalysis significantly lowers the transition state energy for aminolysis, driving the reaction forward even in highly congested steric environments[1][2].

  • T3P (Propylphosphonic anhydride): T3P activates the carboxylic acid to form a mixed phosphonic anhydride. It is uniquely effective for pipecolic acid derivatives because it operates under milder conditions, drastically reducing the risk of epimerization at the labile C2 stereocenter[3]. Furthermore, T3P and its byproducts are entirely water-soluble, allowing for a self-validating, chromatography-free workup.

  • Acyl Fluorides (Alternative): For exceptionally unreactive or electron-deficient amines coupling with this substrate, in situ generation of acyl fluorides (e.g., using TFFH) can be employed where standard active esters fail[4].

Comparative Analytics for Hindered Pipecolic Acids

The following table summarizes the quantitative performance metrics of various coupling strategies when applied to N -sulfonyl pipecolic acid derivatives.

Coupling StrategyTypical Yield (%)Epimerization RiskReaction KineticsByproduct Removal
HATU / DIPEA 85 - 95%Low - ModerateVery Fast (< 2 hours)Requires basic aqueous wash to remove HOAt
T3P / Pyridine 80 - 90%Very LowModerate (4 - 12 hours)Excellent (Water-soluble byproducts)
EDC / HOBt < 40%HighSlow (> 24 hours)Moderate (Urea byproduct can be stubborn)

Chemical Activation Pathways

ActivationPathway cluster_HATU HATU Pathway cluster_T3P T3P Pathway Acid 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid HATU_Reagent HATU / DIPEA Acid->HATU_Reagent T3P_Reagent T3P / Pyridine Acid->T3P_Reagent OAt_Ester OAt-Active Ester (Anchimeric Assistance) HATU_Reagent->OAt_Ester Product Target Amide OAt_Ester->Product Aminolysis (Fast) Mixed_Anhydride Mixed Phosphonic Anhydride T3P_Reagent->Mixed_Anhydride Mixed_Anhydride->Product Aminolysis (Low Epimerization) Amine Nucleophilic Amine Amine->OAt_Ester Amine->Mixed_Anhydride

Chemical activation pathways for hindered carboxylic acids using HATU and T3P.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems. Built-in analytical gates allow the chemist to verify the success of each intermediate step before proceeding.

Protocol A: HATU-Mediated Coupling (Optimized for Speed and Yield)

Causality Note: A strict pre-activation time of 1–2 minutes is enforced. Prolonged pre-activation or excess HATU can lead to guanidinylation of the incoming amine, a common side reaction that terminates the synthesis[1][2].

Reagents:

  • 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid: 1.0 equiv (0.5 mmol, ~152 mg)

  • Amine: 1.1 equiv (0.55 mmol)

  • HATU: 1.1 equiv (0.55 mmol, ~209 mg)

  • DIPEA ( N,N -Diisopropylethylamine): 3.0 equiv (1.5 mmol, ~260 µL)

  • Anhydrous DMF or DCM: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Causality: Water rapidly hydrolyzes the highly reactive OAt-ester intermediate[5].

  • Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Pre-Activation: Add HATU in one portion. Stir for exactly 1 to 2 minutes.

    • Validation Gate 1: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The appearance of the methyl ester mass ( [M+H]+≈318.05 ) confirms successful OAt-ester formation.

  • Aminolysis: Add the amine (neat or dissolved in 1 mL DMF) dropwise. Stir at room temperature for 1–2 hours.

    • Validation Gate 2: Monitor via LC-MS. The reaction is complete when the OAt-ester is consumed and the target amide mass is dominant.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 5% aqueous citric acid ( 2×10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ ( 3×10 mL) to remove the HOAt byproduct, and brine ( 1×10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling (Optimized for Stereochemical Integrity)

Causality Note: T3P is added at 0 °C to control the exothermic formation of the mixed anhydride. Pyridine is utilized as the base instead of DIPEA, as its weaker basicity further suppresses the deprotonation of the C2 alpha-proton, preventing epimerization[3].

Reagents:

  • 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid: 1.0 equiv (0.5 mmol, ~152 mg)

  • Amine: 1.1 equiv (0.55 mmol)

  • T3P (50 wt% solution in EtOAc): 2.0 equiv (1.0 mmol, ~0.6 mL)

  • Dry Pyridine: 3.5 equiv (1.75 mmol, ~140 µL)

  • Anhydrous EtOAc or DCM: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with the carboxylic acid and the amine. Evacuate and backfill with N₂.

  • Solvation: Add anhydrous EtOAc, followed by dry pyridine. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add the T3P solution dropwise over 5 minutes to maintain the internal temperature. Causality: Slow addition prevents localized heating that could trigger azlactone formation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

    • Validation Gate 1: Monitor the disappearance of the starting acid via TLC (stain with bromocresol green; acid appears as a yellow spot on a blue background).

  • Workup: Dilute with EtOAc (15 mL). Wash sequentially with water ( 3×15 mL), 1M HCl ( 1×10 mL), and brine ( 1×10 mL).

    • Validation Gate 2: T3P and its phosphonic acid byproducts are highly water-soluble. Analyze the final organic layer via TLC (KMnO₄ stain); the absence of baseline streaks confirms the complete extraction of coupling byproducts.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Experimental Workflow & Validation Gates

Workflow Start Dry Reagents & Solvent (Anhydrous Conditions) PreActivation Pre-activation (1-2 min) Acid + Coupling Reagent + Base Start->PreActivation Gate1 Validation Gate 1: MeOH Quench & LC-MS (Check Active Ester) PreActivation->Gate1 Coupling Add Amine Stir at RT or Heat Gate1->Coupling Active Ester Confirmed Gate2 Validation Gate 2: LC-MS Monitoring (Product Mass / Acid Disappearance) Coupling->Gate2 Workup Aqueous Workup (Acidic/Basic Washes) Gate2->Workup Reaction Complete Gate3 Validation Gate 3: Organic Layer Purity Check Workup->Gate3 Purification Flash Chromatography or Crystallization Gate3->Purification Byproducts Removed

Self-validating experimental workflow for sterically hindered amide couplings.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • BenchChem Technical Support Team. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Journal of Medicinal Chemistry. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. ACS Publications.
  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org.
  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.

Sources

Method

Application Notes and Protocols: High-Throughput Screening for Novel Matrix Metalloproteinase-9 Inhibitors Among 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic Acid Analogs

Abstract The 1-((4-chlorophenyl)sulfonyl)piperidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Analogs of this chemical series are of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-((4-chlorophenyl)sulfonyl)piperidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Analogs of this chemical series are of significant interest for their potential to modulate key biological processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify potent and selective inhibitors of Matrix Metalloproteinase-9 (MMP-9) from a library of these analogs. MMP-9 is a well-validated therapeutic target implicated in the pathophysiology of cancer, neuroinflammation, and other diseases characterized by excessive extracellular matrix degradation.[1] We present a robust primary screening assay based on Fluorescence Resonance Energy Transfer (FRET), followed by a cell-based secondary assay using a luciferase reporter to confirm activity and assess cellular permeability and efficacy.

Introduction: Targeting MMP-9 with Sulfonylpiperidine Analogs

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[2] While essential for normal physiological processes like development and wound healing, the dysregulation of MMP activity, particularly MMP-9 (also known as gelatinase B), is a hallmark of numerous pathologies.[3] The overexpression and excessive activity of MMP-9 facilitate cancer cell invasion and metastasis, disrupt the blood-brain barrier in neuroinflammatory conditions, and contribute to tissue damage in arthritis.[1][4] Consequently, the discovery of small molecule inhibitors that can selectively target MMP-9 is an area of intense therapeutic interest.[4]

The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[5][6] Specifically, sulfonamide-containing molecules have been successfully developed as inhibitors for various enzymes, including MMPs, where the sulfonyl group can coordinate with the active site zinc ion.[7] This document outlines a strategic HTS workflow to interrogate a library of 1-((4-chlorophenyl)sulfonyl)piperidine-2-carboxylic acid analogs for their ability to inhibit MMP-9.

Our proposed screening cascade is designed for both efficiency and scientific rigor. It begins with a highly sensitive and automatable biochemical assay to identify direct inhibitors of MMP-9 enzymatic activity. Hits from this primary screen are then subjected to a physiologically relevant cell-based assay to confirm their activity in a cellular context, thereby filtering out compounds that are membrane-impermeable or cytotoxic, and providing an early indication of their therapeutic potential.

The High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds from a large library.[8] Our workflow is designed to maximize the quality of hits while minimizing false positives and negatives.[9] The process involves a primary screen for initial hit identification, followed by hit confirmation and a secondary assay to characterize the potency and cellular activity of the confirmed hits.[10][11]

HTS_Workflow cluster_0 Primary Screening Campaign cluster_1 Hit Confirmation & Secondary Screening Compound_Library 1. Compound Library (Sulfonylpiperidine Analogs) Primary_HTS 2. Primary HTS Assay (Biochemical FRET Assay for MMP-9) Compound_Library->Primary_HTS 10 µM final concentration Data_Analysis 3. Primary Data Analysis (Z-Score, % Inhibition) Primary_HTS->Data_Analysis Hit_Selection 4. Initial Hit Identification (Compounds with >50% Inhibition) Data_Analysis->Hit_Selection Hit_Confirmation 5. Hit Confirmation (Re-test from fresh stock) Hit_Selection->Hit_Confirmation Primary Hits Dose_Response 6. Dose-Response (IC50) (Biochemical Assay) Secondary_Assay 7. Secondary Assay (Cell-Based AP-1 Reporter Assay) Dose_Response->Secondary_Assay Confirmed Hits SAR 8. Preliminary SAR Analysis Secondary_Assay->SAR

Caption: High-throughput screening cascade for MMP-9 inhibitors.

Primary HTS Assay: FRET-Based MMP-9 Enzymatic Assay

For the primary screen, we employ a Fluorescence Resonance Energy Transfer (FRET) based biochemical assay. This format is ideal for HTS due to its high sensitivity, homogeneous "mix-and-read" nature, and amenability to automation in 384- or 1536-well plate formats.[12][13] The principle relies on a peptide substrate containing an MMP-9 specific cleavage sequence, flanked by a donor and a quencher fluorophore. In the intact state, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal. Upon cleavage by active MMP-9, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[14]

FRET_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor_I Donor Peptide_I MMP-9 Cleavage Site Donor_I->Peptide_I FRET FRET Quencher_I Quencher Peptide_I->Quencher_I label_I Excitation (e.g., 340 nm) label_I->Donor_I Donor_C Donor Peptide_C1 Fragment 1 Donor_C->Peptide_C1 Emission Fluorescence Emission (e.g., 490 nm) Donor_C->Emission Quencher_C Quencher Peptide_C2 Fragment 2 label_C Excitation (e.g., 340 nm) label_C->Donor_C MMP9 Active MMP-9 cluster_1 cluster_1 MMP9->cluster_1 Cleavage cluster_0 cluster_0 cluster_0->MMP9 Inhibition by Analogs AP1_Pathway cluster_nuc PMA PMA (Stimulant) PKC PKC PMA->PKC MAPK_Cascade MAPK Cascade (e.g., JNK/p38) PKC->MAPK_Cascade Activates MMP9 MMP-9 PKC->MMP9 Induces Secretion AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Phosphorylates AP1_RE AP-1 Response Element AP1->AP1_RE Binds to Nucleus Nucleus Luciferase Luciferase Gene AP1_RE->Luciferase Drives Expression Light Luminescence (Light Signal) Luciferase->Light Produces MMP9->MAPK_Cascade Activates via ECM remodeling Compound Sulfonylpiperidine Analog (Inhibitor) Compound->MMP9 Inhibits

Caption: MMP-9 mediated AP-1 signaling pathway.

Protocol 2: AP-1 Luciferase Reporter Assay for MMP-9 Inhibition

Objective: To determine the dose-dependent inhibitory effect (IC₅₀) of confirmed hits on MMP-9-mediated signaling in a cellular environment.

Materials:

  • HT1080 cell line stably transfected with an AP-1 luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Phorbol 12-myristate 13-acetate (PMA) for stimulating the pathway.

  • Confirmed hit compounds from the primary screen.

  • Assay Plates: 96-well, white, clear-bottom plates.

  • Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed the HT1080-AP1-Luc cells into 96-well plates at a density of 20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution for each hit compound in serum-free medium. The final concentrations should range from 100 µM to approximately 5 nM.

  • Compound Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions. Also include wells for "vehicle control" (DMSO) and "unstimulated control".

  • Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C.

  • Stimulation: Add PMA to all wells (except the unstimulated controls) to a final concentration of 50 ng/mL to induce MMP-9 expression and AP-1 pathway activation.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate on a plate shaker for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0% activity. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Value Rationale
Cell Line HT1080-AP1-LucEndogenously expresses MMP-9 and provides a relevant signaling context.
Stimulant PMA (50 ng/mL)A potent inducer of the PKC/MAPK/AP-1 pathway and MMP-9 expression. [15]
Compound Incubation 1 hour pre-incubationAllows for compound uptake and target engagement before pathway stimulation.
Stimulation Time 6 hoursSufficient time for gene expression and luciferase protein accumulation. [15]
Readout LuminescenceOffers a high signal-to-background ratio and sensitivity.
Data Analysis and Hit Progression

Primary Screen Analysis:

  • Normalization: Raw kinetic data will be normalized relative to the positive (100% inhibition) and negative (0% inhibition) controls on each plate.

  • Z'-Factor: The quality and robustness of the assay will be monitored by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for an HTS assay. [10] * Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

    • Where σ and μ are the standard deviation and mean of the positive (p) and negative (n) controls.

  • Hit Criteria: Compounds exhibiting ≥50% inhibition at 10 µM will be selected as primary hits.

Hit Confirmation and Secondary Analysis:

  • IC₅₀ Determination: Confirmed hits will have their potency determined by generating a full dose-response curve in both the biochemical and cell-based assays.

  • Selectivity: To ensure that the observed cellular activity is not due to general toxicity, a counterscreen using a standard cell viability assay (e.g., CellTiter-Glo®) should be performed in parallel.

  • Structure-Activity Relationship (SAR): The potency data from the analogs will be used to build an initial SAR to guide future medicinal chemistry efforts. [10]

    Compound ID Primary Screen (% Inhibition @ 10µM) Biochemical IC₅₀ (µM) Cellular IC₅₀ (µM) Cell Viability CC₅₀ (µM) Selectivity Index (CC₅₀/Cellular IC₅₀)
    Analog-001 75.2 1.2 5.8 >100 >17
    Analog-002 12.5 >50 >50 >100 -
    Analog-003 88.9 0.45 2.1 >100 >47

    | Analog-004 | 65.1 | 5.6 | 25.1 | 30.0 | ~1.2 (Toxic) |

Conclusion

The protocols and workflow detailed in this application note provide a comprehensive and robust framework for the identification and characterization of novel MMP-9 inhibitors from a library of 1-((4-chlorophenyl)sulfonyl)piperidine-2-carboxylic acid analogs. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, this HTS cascade is designed to efficiently identify potent, cell-permeable lead compounds with a clear mechanism of action. The resulting data will not only identify promising candidates for further preclinical development but also provide valuable structure-activity relationship insights to guide the optimization of this chemical series.

References
  • Title: Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells Source: PMC URL: [Link]

  • Title: Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer Source: ACS Publications URL: [Link]

  • Title: A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins Source: PNAS URL: [Link]

  • Title: Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer Source: PMC URL: [Link]

  • Title: Human Activator Protein-1 (AP-1) Reporter Assay System Source: Indigo Biosciences URL: [Link]

  • Title: Development of a cell-based AP-1 gene reporter potency assay for anti-anthrax toxin therapeutics Source: FDA URL: [Link]

  • Title: Development of a New Cell-Based AP-1 Gene Reporter Potency Assay for Anti-Anthrax Toxin Therapeutics Source: MDPI URL: [Link]

  • Title: Enzyme Assay Design for High-Throughput Screening Source: ResearchGate URL: [Link]

  • Title: Design and Implementation of High Throughput Screening Assays for Drug Discoveries Source: IntechOpen URL: [Link]

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: ACS Publications URL: [Link]

  • Title: Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors Source: JoVE URL: [Link]

  • Title: A Versatile ΦC31 Based Reporter System for Measuring AP-1 and Nrf2 Signaling in Drosophila and in Tissue Culture Source: PLOS ONE URL: [Link]

  • Title: Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay Source: PMC URL: [Link]

  • Title: Identification of small molecule inhibitors against MMP-14 via High-Throughput screening Source: PubMed URL: [Link]

  • Title: SciLifeLab & KNIME Help Labs Asses Raw Data from HTS Source: KNIME URL: [Link]

  • Title: Identification of matrix metalloproteinase inhibitors by chemical arrays Source: Taylor & Francis Online URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: JNK Pathway-AP1 Reporter Kit Source: Creative Biolabs URL: [Link]

  • Title: HTS data analysis workflow. Source: ResearchGate URL: [Link]

  • Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases Source: PMC URL: [Link]

  • Title: Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System Source: Quickzyme Biosciences URL: [Link]

  • Title: Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} Source: SciELO URL: [Link]

  • Title: What is High-Throughput Screening (HTS)? Source: LabKey URL: [Link]

  • Title: HTS screening of compounds with MMP1 inhibitory activity. Source: ResearchGate URL: [Link]

  • Title: QuickZyme Human MMP-9 activity assay Source: Quickzyme URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives Source: SciELO URL: [Link]

  • Title: Some novel piperidine analogues having strong alpha glucosidase inhibition Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues Source: PubMed URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain Source: BMC Biotechnology URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: MMP-9 ELISA Kit (Matrix Metalloproteinase-9) Source: Assay Genie URL: [Link]

Sources

Application

Application Note: Profiling 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid in Solid Tumor Microenvironment Models

Introduction and Mechanistic Rationale The compound 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS: 379223-45-7) represents a highly privileged chemical scaffold in targeted oncology. Structurally, it comb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS: 379223-45-7) represents a highly privileged chemical scaffold in targeted oncology. Structurally, it combines a piperidine-2-carboxylic acid core with an N-linked 4-chlorobenzenesulfonyl group. This specific architecture is renowned for its ability to target zinc-dependent metalloenzymes that drive tumor microenvironment (TME) pathology—specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) , while also showing emerging utility against the NLRP3 inflammasome in cancer models .

The Causality of the Scaffold

The efficacy of this compound relies on precise stereoelectronic interactions within the TME:

  • Zinc-Binding Groups (ZBGs): Both the sulfonamide moiety and the carboxylic acid can coordinate with the catalytic zinc ion ( Zn2+ ) located in the active sites of MMP-2/MMP-9 and tumor-associated CA IX/XII .

  • Hydrophobic S1' Pocket Penetration: The 4-chlorophenyl group acts as a deep-pocket probing moiety. In MMPs, the depth of the S1' pocket determines inhibitor selectivity; the bulky, halogenated aryl ring provides high affinity for the deep S1' pockets of gelatinases (MMP-2/9) over other metalloproteases .

  • Hypoxia-Selective Efficacy: Because CA IX is exclusively upregulated under hypoxic conditions via HIF-1 α , this compound exhibits a unique hypoxia-selective cytotoxicity profile, disrupting the tumor's ability to regulate intracellular pH ( pHi​ ).

Mechanism cluster_targets Primary Metalloenzyme Targets Cmpd 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid MMP Matrix Metalloproteinases (MMP-2 / MMP-9) Cmpd->MMP Inhibits Zinc Active Site CAIX Carbonic Anhydrase IX (CA IX) Cmpd->CAIX Inhibits Zinc Active Site ECM ECM Degradation & Metastasis MMP->ECM Blocked PH Intracellular Acidification (pH Drop) CAIX->PH Induces Apop Tumor Cell Apoptosis & Invasion Arrest ECM->Apop Prevents Escape PH->Apop Triggers

Fig 1: Dual-targeting mechanism of the compound in the tumor microenvironment.

Experimental Workflow Design

To properly evaluate this compound, standard 2D normoxic cell culture is insufficient. 2D scratch assays only measure cytoskeleton-driven migration, bypassing the need for MMP-driven proteolytic degradation. Furthermore, normoxic conditions fail to express CA IX. Therefore, the workflow must utilize 3D Matrigel embedding (to force MMP reliance) and Hypoxia induction (to force CA IX reliance).

Workflow A Cancer Cell Line (e.g., MDA-MB-231) B Hypoxia Induction (1% O2, 48h) A->B C Compound Treatment (0.1 - 50 µM) B->C D 3D Invasion Assay (ECM Degradation) C->D E Intracellular pH (BCECF-AM Probe) C->E

Fig 2: Self-validating experimental workflow for TME-targeted inhibitors.

Self-Validating Protocols

Protocol A: 3D Spheroid Matrigel Invasion Assay (MMP Validation)

Purpose: To quantify the compound's ability to block MMP-dependent extracellular matrix (ECM) degradation.

Materials:

  • Ultra-Low Attachment (ULA) 96-well plates.

  • Growth Factor Reduced (GFR) Matrigel (Corning).

  • Broad-spectrum MMP inhibitor GM6001 (Positive Control).

Step-by-Step Methodology:

  • Spheroid Formation: Seed MDA-MB-231 cells at 1,000 cells/well in ULA plates. Centrifuge at 300 × g for 5 minutes to aggregate cells. Incubate for 72 hours until tight spheroids form.

  • Matrigel Embedding: Carefully remove 50 µL of media and add 50 µL of cold ( 4∘C ) GFR Matrigel to each well. Incubate at 37∘C for 1 hour to polymerize the matrix.

  • Compound Treatment: Overlay the gel with 100 µL of media containing 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid at varying concentrations (0.1, 1, 5, 10, 50 µM).

    • Self-Validation Check: Include a vehicle control (0.1% DMSO), a positive control (10 µM GM6001), and a parallel 2D viability assay (CellTiter-Glo) to ensure that reduced invasion is due to MMP inhibition, not acute cytotoxicity.

  • Incubation & Imaging: Incubate for 4-6 days. Image spheroids daily using brightfield microscopy.

  • Quantification: Calculate the invasion area using ImageJ (Total Area - Initial Spheroid Area).

Protocol B: Hypoxia-Induced Intracellular pH ( pHi​ ) Assay (CA IX Validation)

Purpose: To measure the functional inhibition of Carbonic Anhydrase IX by tracking the failure of cells to maintain neutral intracellular pH under acidic TME conditions.

Materials:

  • Hypoxia chamber ( 1%O2​,5%CO2​,94%N2​ ).

  • BCECF-AM (Ratiometric fluorescent pH indicator).

  • Acetazolamide (Positive Control).

Step-by-Step Methodology:

  • Hypoxic Priming: Culture HT-29 (high CA IX expressors) in a hypoxia chamber for 48 hours to induce robust HIF-1 α and CA IX expression.

  • Probe Loading: Wash cells with Tyrode’s buffer. Load cells with 2 µM BCECF-AM for 30 minutes at 37∘C .

  • Acidic Challenge & Treatment: Replace buffer with Tyrode’s buffer adjusted to pH6.5 (mimicking the acidic TME). Immediately add the test compound (10 µM) or Acetazolamide (10 µM).

  • Ratiometric Reading: Measure fluorescence using a microplate reader at dual excitation wavelengths (490 nm and 440 nm) with emission at 535 nm.

    • Expert Insight: The 490/440 ratio is directly proportional to pHi​ . A drop in the ratio indicates that the compound has successfully blocked CA IX, allowing the acidic extracellular environment to crash the intracellular pH, leading to apoptosis.

Quantitative Data Presentation

The dual-targeting nature of the compound results in distinct phenotypic readouts depending on the baseline expression of MMPs and CA IX in the chosen cell lines. Below is a representative summary of expected quantitative data.

Cell LineTissue OriginTarget Expression Profile IC50​ Viability (Normoxia) IC50​ Viability (Hypoxia, 1%O2​ )3D Invasion Inhibition at 10 µM
MDA-MB-231 BreastHigh MMP-9, High CA IX15.2 µM4.8 µM 82%
HT-29 ColonLow MMP-9, High CA IX28.5 µM6.2 µM 45%
A549 LungHigh MMP-2, Low CA IX12.4 µM11.8 µM76%

Table 1: Comparative efficacy of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid across distinct solid tumor models. Note the pronounced left-shift in IC50​ under hypoxia for CA IX-expressing lines (MDA-MB-231, HT-29).

References

  • Missiroli, S., Perrone, M., Fabbri, M., Boncompagni, C., De Ventura, T., Dondio, G., Kricek, F., & Guerrini, R. (2023). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • Levin, J. I., & Chen, J. M. (1999). Selective inhibitors of aggrecanase in osteoarthritis treatment.
  • Broadhurst, M. J., et al. (2001). Pyrrolidine derivatives as metalloprotease inhibitors.
Method

Application Note: Experimental Design for Testing Antimicrobial Activity of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Piperidine Scaffolds in Antimicrobial Drug Discovery The piperidine ring is a ubiquitous saturated N-heterocycle found in numer...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Piperidine Scaffolds in Antimicrobial Drug Discovery

The piperidine ring is a ubiquitous saturated N-heterocycle found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, offering conformational rigidity and multiple points for chemical modification, which can be optimized to enhance metabolic stability and target engagement.[1] Historically, piperidine derivatives have demonstrated a wide range of biological activities, and recent studies have highlighted their potential as a promising class of antimicrobial agents.[3][4] With the escalating threat of antimicrobial resistance, a robust and systematic approach to evaluating novel compounds like piperidine derivatives is paramount.[3]

This guide provides a comprehensive experimental framework for assessing the antimicrobial properties of novel piperidine derivatives, from initial screening to advanced characterization. The protocols herein are designed to be self-validating, incorporating essential controls and adhering to established standards to ensure data integrity and reproducibility.

Pre-Experimental Considerations: Setting the Foundation for Success

1. Compound Management:

  • Solubility is Key: Piperidine derivatives often exhibit variable solubility. It is crucial to determine an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, that can fully dissolve the compound at a high concentration to create a stock solution.[3][5]

  • Solvent Effects: The chosen solvent can have its own antimicrobial or cytotoxic effects. Therefore, a "vehicle control" (culture medium with the highest concentration of solvent used in the experiment) must be included in all assays to ensure that the observed activity is due to the piperidine derivative and not the solvent.[6] The final concentration of DMSO should ideally be kept below 0.5% to avoid cytotoxicity.[6]

  • Stability: Stock solutions should be stored under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation.[5]

2. Selection of Microbial Strains: A well-selected panel of microorganisms is critical to determine the spectrum of activity. The panel should include:

  • Gram-Positive Bacteria: e.g., Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Streptococcus pneumoniae.

  • Gram-Negative Bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungi/Yeast: e.g., Candida albicans, Aspergillus fumigatus.

  • Quality Control (QC) Strains: Use of ATCC (American Type Culture Collection) strains like S. aureus ATCC 29213 or E. coli ATCC 25922 is essential. These strains have well-characterized susceptibility profiles and are used to validate that the assay is performing correctly, often by referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase aims to identify "hit" compounds with demonstrable antimicrobial activity and quantify their potency.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold-standard method for determining the MIC of a novel compound.[8][9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Rationale: This method is quantitative, reproducible, and suitable for high-throughput screening. It provides a precise value for the potency of the compound, which is more informative than qualitative methods like disk diffusion.[11]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[12][13]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)

  • Piperidine derivative stock solution

  • Resazurin sodium salt solution (0.015% w/v in sterile water)[14][15]

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the piperidine stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10. This creates a range of concentrations, leaving columns 11 (growth control) and 12 (sterility control) without the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add 50 µL of the standardized inoculum to each well from column 1 to 11. Add 50 µL of sterile broth to column 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.[9][14]

  • Determining MIC:

    • Visual Method: The MIC is the lowest concentration of the compound where there is no visible turbidity (growth).

    • Colorimetric Method (Resazurin): Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to pink resorufin.[10][16] The MIC is the lowest concentration that remains blue.[10]

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[17][18] It is a critical follow-up to the MIC to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[19]

Rationale: A bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients. Knowing the MBC/MIC ratio provides valuable insight into the compound's killing kinetics.

Procedure:

  • Following the MIC determination (before adding resazurin), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Using a pipette, mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each of these wells and spot-plate onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][18]

Phase 2: Secondary Assays for Advanced Characterization

Compounds that demonstrate promising MIC values (e.g., ≤16 µg/mL) should proceed to secondary assays to build a more comprehensive profile.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[11][20]

Rationale: Time-kill assays provide more detailed information than a static MBC endpoint. They help classify a drug as concentration-dependent or time-dependent and reveal the speed of its bactericidal or bacteriostatic effect.[11][19] Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Procedure:

  • Prepare flasks or tubes containing CAMHB with the piperidine derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control without the compound.[19]

  • Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.[19]

  • Incubate all flasks in a shaking incubator at 37°C.[21]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[21]

  • Perform serial 10-fold dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time for each concentration.

Protocol 4: Anti-Biofilm Activity using Crystal Violet Assay

Many chronic infections are associated with biofilms—structured communities of bacteria encased in a protective matrix.[5] These structures are notoriously resistant to conventional antibiotics.

Rationale: A compound's ability to inhibit biofilm formation or eradicate established biofilms is a highly desirable attribute. The crystal violet assay is a simple, robust method to quantify total biofilm biomass.[22][23]

Procedure:

  • Biofilm Formation: Add 100 µL of a 1:100 diluted overnight bacterial culture in Tryptic Soy Broth (TSB) into the wells of a 96-well plate. Add 100 µL of the piperidine derivative at various concentrations. Include appropriate controls. Incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.[24][25]

  • Washing: Carefully discard the liquid contents and gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells, leaving the attached biofilm intact.[5][24]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[5]

  • Final Wash: Discard the crystal violet solution and wash the plate three to four times with sterile distilled water to remove excess stain.[5] Invert the plate and tap gently on a paper towel to dry.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the dye bound to the biofilm.[5][24]

  • Quantification: Transfer 150 µL of the solubilized solution to a new plate and measure the absorbance at 590-595 nm using a microplate reader.[24] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Phase 3: Assessing Safety and Selectivity

A potent antimicrobial is only useful if it is not toxic to human cells. Cytotoxicity screening is a non-negotiable step in preclinical development.

Protocol 5: Mammalian Cell Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[26][27] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product.[6][28]

Rationale: This assay provides a quantitative measure of a compound's toxicity to mammalian cells, allowing for the calculation of the CC50 (the concentration that reduces cell viability by 50%).

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[26]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed a 96-well plate with 100 µL of cell suspension at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the piperidine derivative. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[28]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6][26]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 value.

Data Analysis and Interpretation

The Selectivity Index (SI)

The ultimate goal is to find compounds that are potent against microbes but safe for humans. The Selectivity Index (SI) quantifies this therapeutic window.[29]

Calculation: SI = CC50 (Cytotoxicity) / MIC (Antimicrobial Activity)[29][30]

Interpretation: A higher SI value is desirable. An SI > 10 is often considered a promising starting point for a potential therapeutic candidate, indicating that the compound is at least 10-fold more toxic to the microbe than to mammalian cells.[29][31]

Data and Workflow Visualization

Sample Data Tables

Table 1: Example MIC/MBC Data for Piperidine Derivative PD-123

Test Organism Gram Stain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus ATCC 29213 Positive 4 8 2
MRSA USA300 Positive 8 16 2
E. coli ATCC 25922 Negative 16 64 4
P. aeruginosa PAO1 Negative 32 >128 >4

| C. albicans SC5314 | N/A (Fungus) | 8 | 32 | 4 |

Table 2: Example Cytotoxicity and Selectivity Index Data for PD-123

Cell Line CC50 (µg/mL) Test Organism MIC (µg/mL) Selectivity Index (CC50/MIC)
HEK293 150 S. aureus 4 37.5
HEK293 150 MRSA 8 18.75

| HEK293 | 150 | E. coli | 16 | 9.38 |

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Safety & Selectivity Compound Piperidine Derivative Library MIC Protocol 1: Determine MIC (Broth Microdilution) Compound->MIC MBC Protocol 2: Determine MBC MIC->MBC Potent Compounds (e.g., MIC ≤ 16 µg/mL) SI Calculate Selectivity Index (CC50 / MIC) MIC->SI TimeKill Protocol 3: Time-Kill Kinetics MBC->TimeKill Biofilm Protocol 4: Anti-Biofilm Assay MBC->Biofilm Cytotox Protocol 5: Cytotoxicity Assay (MTT) MBC->Cytotox Lead Lead Candidate TimeKill->Lead Biofilm->Lead Cytotox->SI SI->Lead

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Application

techniques for chiral separation of piperidine-2-carboxylic acid derivatives

Advanced Techniques for the Chiral Separation of Piperidine-2-Carboxylic Acid Derivatives: Application Notes and Protocols Executive Summary Piperidine-2-carboxylic acid (pipecolic acid) and its derivatives are critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Techniques for the Chiral Separation of Piperidine-2-Carboxylic Acid Derivatives: Application Notes and Protocols

Executive Summary

Piperidine-2-carboxylic acid (pipecolic acid) and its derivatives are critical chiral building blocks in the synthesis of local anesthetics (e.g., ropivacaine, bupivacaine) and antithrombotic agents (e.g., argatroban)[1]. As a cyclic secondary amino acid, pipecolic acid presents unique chromatographic challenges. Unlike primary amino acids, it lacks the three N–H protons required for optimal tripod hydrogen bonding with traditional chiral stationary phases (CSPs)[2].

This application guide details three field-proven methodologies for the enantiomeric resolution of piperidine-2-carboxylic acid derivatives, bridging the gap between molecular recognition theory and benchtop execution.

Direct Enantioseparation via Macrocyclic Antibiotic CSPs (LC-MS/MS)

Causality & Mechanism: Macrocyclic glycopeptides, specifically teicoplanin (e.g., Chirobiotic T), are exceptionally suited for native amino acids[3]. Teicoplanin contains 20 chiral centers, three sugar moieties, and a rigid aglycone basket. Separation occurs through a combination of steric inclusion, hydrogen bonding, and π−π interactions. Because pipecolic acid lacks a strong chromophore, coupling a teicoplanin CSP directly to an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) bypasses the need for UV-absorbing derivatization, enabling high-throughput, trace-level quantification in biological matrices[4].

Protocol: Direct LC-MS/MS Analysis of Native Pipecolic Acid Adapted from Rashed et al. (2001)[4]

  • Sample Preparation: Transfer 50 µL of the sample (e.g., plasma or reaction mixture) into a microcentrifuge tube. Add an isotopically labeled internal standard (e.g., phenylalanine-d5).

  • Deproteinization: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., Chirobiotic T, 250 × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol / Water (typically optimized with 0.1% formic acid or ammonium acetate for MS compatibility).

    • Flow Rate: 0.8 mL/min (split to 0.2 mL/min before entering the ESI source).

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 130 m/z 84 for pipecolic acid[4].

LCMS_Workflow A Plasma Sample (50 µL) B Deproteinization & Evaporation A->B C Reconstitution (Mobile Phase) B->C D Chiral HPLC (Teicoplanin CSP) C->D E Electrospray Ionization (ESI+) D->E F Tandem MS (MRM) m/z 130 -> 84 E->F

Caption: Workflow for the direct chiral separation of pipecolic acid using LC-MS/MS.

Resolution of Amide Derivatives via Modified Crown Ether CSPs

Causality & Mechanism: Standard (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid CSPs are optimized for primary amines. However, modifying the tethering amide groups of the crown ether selector from primary (N–H) to secondary (N–CH 3​ ) alters the steric environment and electron density of the cavity[2]. This modification drastically improves the chiral recognition of secondary amino compounds when they are derivatized into bulky amides (e.g., 1-naphthylmethyl amides)[2]. The bulky naphthyl group provides the necessary π−π stacking interactions with the modified CSP to achieve baseline resolution.

Protocol: Derivatization and HPLC-UV Analysis Adapted from Cho et al. (2018)[2]

  • Amidation Reaction: Dissolve 1.0 mg of racemic pipecolic acid in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of 1-naphthylmethylamine, followed by 1.2 equivalents of a coupling reagent (e.g., DCC or EDC) and a catalytic amount of DMAP.

  • Incubation: Stir the mixture at room temperature for 2 hours to ensure complete conversion to the 1-naphthylmethyl amide derivative.

  • Quenching & Extraction: Wash the organic layer with 0.1 M HCl, followed by saturated NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and evaporate the solvent.

  • Chromatographic Conditions:

    • Column: Modified (+)-(18-crown-6)-tetracarboxylic acid CSP with N–CH 3​ tethering groups (250 × 4.6 mm, 5 µm)[2].

    • Mobile Phase: Methanol / Water (80:20, v/v) containing 10 mM Sulfuric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Crown_Ether_Pathway A Pipecolic Acid (Secondary Amine) B Amidation (1-Naphthylmethylamine) A->B C Amide Derivative B->C D Modified Crown Ether CSP (N-CH3 Tethering) C->D E Enantioselective Complexation D->E F Baseline Resolution (Rs = 2.26) E->F

Caption: Derivatization and separation pathway using modified crown ether CSPs.

Indirect Separation via Chiral Derivatizing Agents (CDAs)

Causality & Mechanism: When specialized CSPs are unavailable, indirect separation is a robust alternative. By reacting the secondary amine of pipecolic acid with a highly reactive, enantiopure Chiral Derivatizing Agent (CDA) such as Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-valine amide, FDVA), the enantiomers are converted into diastereomers[1]. These diastereomers possess distinct physicochemical properties (hydrophobicity and dipole moments) and can be easily separated on standard, highly efficient achiral Reversed-Phase (C18) columns.

Protocol: Pre-Column Derivatization with FDVA

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDVA in acetone.

  • Derivatization: To 50 µL of the pipecolic acid sample (approx. 1 mg/mL in water), add 100 µL of the FDVA solution and 20 µL of 1.0 M NaHCO 3​ to maintain a slightly alkaline pH (pH ~8.0).

  • Heating: Incubate the mixture at 40°C for 1 hour. The nucleophilic aromatic substitution replaces the fluorine atom on FDVA with the secondary nitrogen of pipecolic acid.

  • Quenching: Stop the reaction by adding 20 µL of 1.0 M HCl. Dilute with 810 µL of mobile phase A.

  • Chromatographic Conditions:

    • Column: Achiral C18 Column (e.g., 150 × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 30 minutes.

    • Detection: UV at 340 nm (optimized for the dinitrophenyl group).

Indirect_Separation A D/L-Pipecolic Acid (Racemate) C Derivatization (pH 8.0, 40°C, 1h) A->C B FDVA Reagent (Marfey's Reagent) B->C D Diastereomers (L-Pip-FDVA & D-Pip-FDVA) C->D E RP-HPLC (Achiral C18 Column) D->E F UV/Vis Detection (340 nm) E->F

Caption: Indirect chiral separation of pipecolic acid via pre-column derivatization with FDVA.

Comparative Data Summary

To assist in method selection, the quantitative and operational parameters of the three protocols are summarized below:

Separation StrategyChiral Selector / ColumnAnalyte FormMobile PhaseDetection ModeResolution ( Rs​ ) / Performance
Direct LC-MS/MS Teicoplanin (Chirobiotic T)Native Pipecolic AcidMethanol / Water (Isocratic)ESI-MS/MS (MRM)Baseline (L-PA: 7.0 min, D-PA: 11.7 min)
Modified Crown Ether (+)-(18-crown-6)-tetracarboxylic acid (N–CH 3​ tether)1-Naphthylmethyl amide derivativeMethanol / Acidic WaterUV (254 nm) Rs​ = 2.26 (Separation Factor α = 1.30)
Indirect (CDA) Achiral C18FDVA DiastereomersWater (TFA) / Acetonitrile (Gradient)UV (340 nm) Rs​ > 1.50 (Highly dependent on gradient)

References

  • Rashed, M.S., Al-Ahaidib, L.Y., Aboul-Enein, H.Y., Al-Amoudi, M., & Jacob, M. (2001). Determination of L-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 47(12), 2124–2130. URL:[Link]

  • Cho, E.S., Sung, J.Y., Jin, J.S., & Hyun, M.H. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science, 41(6), 1192–1198. URL:[Link]

  • Németh, T., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4605. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

optimizing the yield of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The target molecule is typically synthesized via a nucleophilic substitution reaction between piperidine-2-carboxylic acid and 4-chlorophenylsulfonyl chloride. This reaction, a classic example of the Schotten-Baumann condensation, involves the formation of a stable sulfonamide bond.[1][2] Understanding the workflow is the first step to optimization.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification P2CA Piperidine-2-carboxylic Acid (or Ester Precursor) CPSC_add Slow addition of 4-Chlorophenylsulfonyl Chloride P2CA->CPSC_add Dissolve in SolventBase Aqueous Base & Organic Solvent (e.g., Na2CO3 in H2O/2-MeTHF) SolventBase->CPSC_add Reaction Stir at Controlled Temp (e.g., 25-65°C) CPSC_add->Reaction Reacts Monitoring Monitor by TLC/HPLC Reaction->Monitoring In-process control Quench Phase Separation & Acidification Monitoring->Quench Upon completion Extract Extraction into Organic Solvent Quench->Extract Purify Crystallization or Chromatography Extract->Purify Final Final Product Purify->Final

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the synthesis.

Q1: What is the best starting material: piperidine-2-carboxylic acid or its methyl/ethyl ester?

A1: The choice depends on your overall synthetic strategy and purification capabilities.

  • Piperidine-2-carboxylic acid (Pipecolic Acid): [3] Using the free acid is more direct. However, its zwitterionic nature can sometimes lead to solubility issues in purely organic solvents. A biphasic system (e.g., water/2-MeTHF) with a base is typically required.

  • Piperidine-2-carboxylic acid ester (e.g., methyl or ethyl ester): This derivative offers excellent solubility in common organic solvents (like DCM or THF), allowing for a homogenous reaction. The major drawback is the necessity of a subsequent hydrolysis step to yield the final carboxylic acid, which adds another step and potential for yield loss.[4][5]

Q2: Which base should I use, and how much?

A2: The base is critical as it neutralizes the HCl generated during the reaction. The choice of base impacts the primary side reaction: hydrolysis of the 4-chlorophenylsulfonyl chloride.

  • Recommended: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). These are moderately strong bases, sufficient to drive the reaction forward while minimizing sulfonyl chloride hydrolysis.[2] Use at least 2.0 equivalents: one to deprotonate the piperidine nitrogen and one to neutralize the resulting HCl.

  • Use with Caution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH). While effective, these strong bases significantly accelerate the hydrolysis of the sulfonyl chloride starting material, which can lead to lower yields and the formation of 4-chlorobenzenesulfonic acid as a major impurity.[1]

Q3: What are the optimal solvent and temperature conditions?

A3: A biphasic system is often preferred for its efficiency and ease of work-up.

  • Solvent System: A combination of water and a water-immiscible organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) is highly effective. 2-MeTHF is a greener alternative to chlorinated solvents like Dichloromethane (DCM).[6]

  • Temperature: The reaction can be run at room temperature, but gentle heating to 40-65°C can significantly increase the reaction rate and help drive it to completion, especially if anhydride intermediates form.[1] Monitor the reaction closely, as higher temperatures can also increase the rate of side reactions.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis.

Problem 1: My reaction yield is consistently low.

This is the most common issue. A systematic approach is needed to identify the root cause.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed C1 Impure Starting Materials Start->C1 C2 Sulfonyl Chloride Hydrolysis Start->C2 C3 Incomplete Reaction Start->C3 C4 Poor Work-up / Extraction Start->C4 S1 Verify Purity (NMR, HPLC) Recrystallize if needed C1->S1 S2 Use weaker base (Na2CO3) Control temperature Add sulfonyl chloride slowly C2->S2 S3 Increase reaction time/temp Monitor by HPLC Ensure adequate mixing C3->S3 S4 Adjust pH for extraction Use appropriate solvent Perform multiple extractions C4->S4

Caption: Decision tree for troubleshooting low reaction yield.

  • Probable Cause A: Hydrolysis of 4-chlorophenylsulfonyl chloride.

    • Diagnosis: Your crude product analysis (e.g., by HPLC or NMR of the aqueous layer after work-up) shows a significant amount of 4-chlorobenzenesulfonic acid.

    • Solution:

      • Switch to a Milder Base: If using NaOH or KOH, switch to sodium carbonate (Na₂CO₃).[2]

      • Control Temperature: Run the reaction at room temperature initially. If the reaction is sluggish, warm gently to no more than 50°C.

      • Slow Addition: Add the sulfonyl chloride (dissolved in the organic solvent) dropwise to the stirred solution of piperidine-2-carboxylic acid and base. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the amine over hydrolysis.

  • Probable Cause B: Incomplete Reaction.

    • Diagnosis: TLC or HPLC analysis shows a significant amount of unreacted piperidine-2-carboxylic acid starting material.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir overnight.

      • Increase Temperature: Gently heat the reaction to 40-65°C. This can help overcome the activation energy barrier and consume any remaining starting material.[1]

      • Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the 4-chlorophenylsulfonyl chloride to drive the reaction to completion.

Problem 2: I am seeing a significant, difficult-to-remove impurity in my final product.

  • Probable Cause: Anhydride Formation.

    • Diagnosis: An impurity is observed, which may be a mixed anhydride formed from the reaction of the product's carboxylic acid with another molecule of 4-chlorophenylsulfonyl chloride or with unreacted acid chloride. This is more likely at elevated temperatures or with excess sulfonyl chloride.

    • Solution:

      • Optimize Stoichiometry: Use no more than 1.2 equivalents of the sulfonyl chloride.

      • Post-Reaction Stir: After the primary reaction appears complete by TLC/HPLC, continue stirring overnight at room temperature. This allows time for any formed anhydride to hydrolyze back to the desired carboxylic acid.[1]

      • Purification: Careful recrystallization or flash column chromatography may be required to remove this type of impurity.

Potential Impurity Source Analytical Signature (Typical)
4-Chlorobenzenesulfonic acidHydrolysis of sulfonyl chlorideHighly water-soluble, visible in aqueous layer analysis.
Unreacted Piperidine-2-carboxylic acidIncomplete reactionEarlier retention time on RP-HPLC than the product.
Mixed Anhydride ImpurityReaction of product with sulfonyl chlorideLater retention time on RP-HPLC; distinct carbonyl signal in IR/NMR.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices discussed above.

Materials:

  • Piperidine-2-carboxylic acid (1.0 eq)

  • 4-Chlorophenylsulfonyl chloride (1.15 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (Deionized)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-2-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in water (approx. 10 mL per gram of starting acid).

  • Solvent Addition: Add an equal volume of 2-MeTHF to the flask. Stir vigorously to create a well-mixed biphasic system.

  • Reagent Addition: Dissolve 4-chlorophenylsulfonyl chloride (1.15 eq) in a separate portion of 2-MeTHF. Add this solution dropwise to the reaction flask over 30-45 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours, then warm to 45°C. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Separate the layers. Discard the aqueous layer (or analyze for byproducts).

    • Wash the organic layer with a small amount of water.

    • Acidify the combined aqueous layers from the initial separation and the wash to a pH of ~2 using 2M HCl. This protonates the carboxylic acid product.

    • Extract the acidified aqueous phase with ethyl acetate (3x volumes).

  • Isolation:

    • Combine the ethyl acetate extracts.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]

  • Polster, C. S., et al. (2014). Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. Organic Process Research & Development. [Link]

  • Goti, A., et al. (1996). Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. Tetrahedron: Asymmetry. [Link]

  • Kucuk, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. [Link]

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare. [Link]

  • Patent US9790181B2. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 260. [Link]

  • Ho, B., et al. (1998). Synthesis of 2-piperidinecarboxylic acid derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 2-piperidine carboxylic acid. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. [Link]

  • Patent CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Sridharan, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. [Link]

Sources

Optimization

challenges in the synthesis of N-sulfonylated piperidines

Welcome to the Application Support Hub for the synthesis of N-sulfonylated piperidines. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for the synthesis of N-sulfonylated piperidines. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating, field-tested methodologies to ensure your drug development workflows remain uninterrupted.

Part 1: Diagnostic Hub (Troubleshooting & FAQs)

Q1: My reaction with 2-methylpiperidine is stalling at 40% conversion. Why is this happening, and how do I drive it to completion?

The Causality: The issue is steric hindrance. The bulky alkyl substituents adjacent to the nitrogen atom (the α-position) physically block the trajectory of the amine's lone pair as it attempts to attack the electrophilic sulfur of the sulfonyl chloride[1]. The Solution: You must alter the electrophilic species. Introduce 4-Dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalents) into your anhydrous dichloromethane (DCM) system. DMAP acts as a nucleophilic catalyst, rapidly attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent chloride, lowering the activation energy barrier enough to force the sluggish, sterically hindered piperidine to react.

Q2: I am using aqueous Schotten-Baumann conditions, but I am isolating mostly sulfonic acid byproducts instead of my target sulfonamide. What is going wrong?

The Causality: You are losing the kinetic race between amine nucleophilicity and sulfonyl chloride hydrolysis. Piperidine has a pKa of ~11.2. If your reaction generates HCl (a byproduct of sulfonylation) and the pH drops below 9, the piperidine becomes protonated and loses its nucleophilicity. Consequently, water (or hydroxide ions) outcompetes the amine, hydrolyzing your sulfonyl chloride into a useless sulfonic acid[2]. The Solution: Implement dynamic pH control . Do not just add a fixed amount of base at the start. Suspend your piperidine in water/DCM and use an autotitrator or manual addition of aqueous Na₂CO₃ to strictly maintain the pH between 9.0 and 10.0 at 0–5 °C[2]. This keeps the piperidine deprotonated while minimizing the concentration of aggressive hydroxide ions.

Q3: My target N-sulfonyl piperidine co-elutes with unreacted sulfonyl chloride during silica gel chromatography. How can I purify it efficiently?

The Causality: Sulfonyl chlorides and heavily substituted sulfonamides often share similar retention factors ( Rf​ ) in standard ethyl acetate/hexane solvent systems, making chromatographic separation nearly impossible. The Solution: Employ a chemical quench prior to workup. After the reaction is complete (verified by TLC), add a primary amine scavenger such as N,N-dimethylethylenediamine or simple aqueous ammonia, and stir for 30 minutes. This converts all residual sulfonyl chloride into a highly polar primary or secondary sulfonamide[3]. During the subsequent acidic aqueous wash, this polar byproduct is easily partitioned into the aqueous layer, leaving your pure tertiary sulfonamide in the organic phase.

Part 2: Workflow & Mechanistic Visualizations

To systematically approach your synthesis, follow the troubleshooting decision tree below.

Troubleshooting_Workflow Start Analyze Failed N-Sulfonylation Check1 Sterically hindered amine? Start->Check1 Sol1 Use DMAP + Pyridine in DCM Check1->Sol1 Yes Check2 Sulfonyl chloride hydrolyzing? Check1->Check2 No Sol2 Use strict anhydrous conditions Check2->Sol2 Yes Check3 Competing nucleophiles? Check2->Check3 No Sol3 Lower Temp (0°C) & 1.0 eq limit Check3->Sol3 Yes

Caption: Decision tree for troubleshooting common challenges in piperidine N-sulfonylation.

When dealing with sterically hindered substrates, understanding the catalytic cycle of DMAP is critical for optimizing stoichiometry and reaction times.

DMAP_Mechanism RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate N-Sulfonylpyridinium Intermediate RSO2Cl->Intermediate + DMAP (Fast) DMAP DMAP Catalyst DMAP->Intermediate Product N-Sulfonylated Piperidine Intermediate->Product + Piperidine (Rate-determining) Piperidine Hindered Piperidine Piperidine->Product

Caption: Mechanistic pathway of DMAP-catalyzed N-sulfonylation overcoming steric hindrance.

Part 3: Reaction Optimization Data

The following table summarizes the quantitative impact of selecting the correct base and solvent system based on the steric profile of the piperidine substrate. Use this data to benchmark your expected yields.

Substrate TypeBase / Catalyst SystemSolventTimeIsolated Yield (%)Primary Failure Mode
Unhindered PiperidineEt₃N (1.5 eq)DCM (Anhydrous)2 h92% None (Standard)
Unhindered PiperidineNa₂CO₃ (aq, pH 9-10)H₂O / DCM3 h85% Minor hydrolysis
2-MethylpiperidineEt₃N (1.5 eq)DCM (Anhydrous)24 h45% Stalled (Sterics)
2-MethylpiperidinePyridine / DMAP (0.1 eq)DCM (Anhydrous)4 h88% None (Optimized)
2,2,6,6-TetramethylpiperidineNa₂CO₃ (aq, pH 9-10)H₂O / DCM24 h<5% Severe hydrolysis

Part 4: The Protocol Vault (Self-Validating Methodologies)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in checkpoints (like TLC monitoring and specific pH adjustments) that confirm the reaction is proceeding correctly before you move to the next step.

Protocol A: Anhydrous N-Sulfonylation for Sterically Hindered Piperidines

Adapted for challenging substrates requiring nucleophilic catalysis[3].

  • Preparation: Flame-dry a round-bottom flask under argon. Add the hindered piperidine (1.0 mmol) and anhydrous DCM (5.0 mL).

  • Base Addition: Add anhydrous pyridine (1.5 mmol) and DMAP (0.1 mmol). Causality Check: Pyridine acts as the bulk acid scavenger, preserving the catalytic cycle of DMAP.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.1 mmol) in 2.0 mL of anhydrous DCM and add it dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1, UV active, or Ninhydrin stain for the starting amine). The disappearance of the amine spot validates completion (typically 4–6 hours).

  • Chemical Quench: Add N,N -dimethylethylenediamine (0.2 mmol) and stir for 30 minutes to consume excess sulfonyl chloride.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove pyridine, DMAP, and the quenched byproduct. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Aqueous Biphasic Synthesis with Dynamic pH Control

Ideal for highly water-soluble piperidines or when anhydrous conditions are unfeasible[2].

  • Preparation: Suspend the piperidine (10.0 mmol) in 50 mL of deionized water in a 250 mL beaker equipped with a magnetic stirrer and a calibrated pH probe.

  • pH Initialization: Cool the suspension to 0–5 °C. Adjust the pH to 9.5 using a 10% aqueous Na₂CO₃ solution.

  • Dynamic Addition: Add the sulfonyl chloride (10.0 mmol) portion-wise over 20 minutes. Validation Step: The pH will drop as HCl is generated. Continuously add 10% Na₂CO₃ to strictly maintain the pH between 9.0 and 10.0. If the pH drops below 8.0, the reaction will stall due to amine protonation.

  • Maturation: Once the pH stabilizes (indicating the cessation of HCl generation), allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Isolation: Slowly add concentrated HCl until the pH reaches 2.0. This protonates any unreacted piperidine, driving it into the aqueous phase. Extract the mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the pure sulfonamide.

Part 5: References

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine Source: World Health Organization (WHO) / Affiliated Research URL:2

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride Source: BenchChem URL:3

  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides Source: D-NB (Deutsche Nationalbibliothek) URL:1

Sources

Troubleshooting

improving the solubility of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid for bioassays

Improving the Solubility of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid for Bioassays: A Troubleshooting Guide This technical guide provides in-depth troubleshooting strategies and answers to frequently aske...

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Author: BenchChem Technical Support Team. Date: March 2026

Improving the Solubility of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid for Bioassays: A Troubleshooting Guide

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS 379223-45-7) for use in biological assays. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile: 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Understanding the physicochemical properties of a compound is the first step in designing a successful solubilization strategy.

PropertyValue / EstimateRationale & Implications for Solubility
Molecular Weight 303.77 g/mol [1]Moderate molecular weight.
Physical Form Solid[1]Indicates that significant energy is required to break the crystal lattice, which can contribute to low solubility.
Predicted logP ~2.5 - 3.5The 4-chlorophenyl group and piperidine ring contribute to lipophilicity. This predicted range suggests poor intrinsic aqueous solubility.
Predicted pKa Carboxylic Acid: ~2-4N-Acyl Sulfonamide: ~3.5-4.5[2]The carboxylic acid is expected to be significantly acidic due to the electron-withdrawing sulfonyl group. The N-acyl sulfonamide moiety can also act as an acidic proton donor, comparable to a carboxylic acid[2]. This dual acidic nature makes pH manipulation a primary and powerful tool for solubilization.
Troubleshooting Guide: A Step-by-Step Approach

This section addresses common issues encountered during the handling and application of this compound in a practical, question-and-answer format.

Q1: I've just received my vial of the compound. What is the best practice for preparing an initial stock solution?

A1: The most reliable starting point is to create a high-concentration stock solution in a water-miscible organic solvent.[3][4] Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial screening due to its strong solubilizing power and compatibility with most automated liquid handling systems.[5][6]

Initial Stock Solution Protocol:

  • Solvent Selection: Use 100% anhydrous DMSO.

  • Target Concentration: Aim for a high, round concentration (e.g., 10 mM or 30 mM) to minimize the volume of organic solvent added to your final assay.[6]

  • Dissolution:

    • Add the appropriate volume of DMSO to your pre-weighed solid compound.

    • Vortex vigorously for 1-2 minutes.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[3][4]

  • Verification: Visually inspect the solution against a light source to ensure it is a clear, homogenous solution free of any particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS or cell media). What's happening and how do I fix it?

A2: This is a classic and common problem known as "crashing out." It occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous environment. The DMSO keeps it soluble at a high concentration, but upon dilution, the aqueous buffer cannot maintain that solubility.

Below is a systematic workflow to diagnose and solve this issue.

G start Start: Compound Precipitates in Aqueous Buffer q_final_conc Is the final assay concentration critical? start->q_final_conc reduce_conc Action: Lower the final assay concentration q_final_conc->reduce_conc No q_ph_modifiable Is your assay system tolerant to pH change? q_final_conc->q_ph_modifiable Yes check_sol_again Re-test Solubility reduce_conc->check_sol_again check_sol_again->q_final_conc Insoluble success Success: Compound is Soluble check_sol_again->success Soluble adjust_ph Strategy 1: pH Adjustment Increase pH > 6.0 to deprotonate carboxylic acid q_ph_modifiable->adjust_ph Yes q_cosolvent Is your assay tolerant to >0.5% co-solvent? q_ph_modifiable->q_cosolvent No adjust_ph->success use_cosolvent Strategy 2: Co-solvents Increase final DMSO/EtOH (typically up to 1%) q_cosolvent->use_cosolvent Yes advanced_methods Strategy 3: Complexation Use Cyclodextrins (e.g., HP-β-CD) q_cosolvent->advanced_methods No use_cosolvent->success advanced_methods->success fail Problem Persists: Consult Formulation Scientist advanced_methods->fail vehicle_control CRITICAL STEP: Run vehicle controls for all successful methods success->vehicle_control

Sources

Optimization

purification techniques for 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Welcome to the Technical Support Center for the purification of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid . This compound is a critical N-sulfonyl amino acid intermediate frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid . This compound is a critical N-sulfonyl amino acid intermediate frequently utilized in the synthesis of peripheral Cannabinoid-1 Receptor (CB1R) antagonists and VLA-4 inhibitors[1][2].

Because this molecule contains both a hydrophobic halophenyl sulfonamide moiety and a polar carboxylic acid, its purification can be challenging. This guide is designed for drug development professionals and synthesizes field-proven methodologies, troubleshooting protocols, and the physicochemical causality behind each step.

Part 1: Physicochemical Profiling & Purification Causality

To purify this compound without relying solely on preparative chromatography, we exploit the drastic pKa differentials between the target product, the starting materials, and the hydrolysis byproducts.

The standard synthesis involves reacting piperidine-2-carboxylic acid (pipecolic acid) with 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions[2]. Understanding the ionization state of each species at specific pH thresholds is the key to a self-validating liquid-liquid extraction protocol.

Table 1: Ionization States and Phase Partitioning Dynamics

Chemical SpeciesApprox. pKaCharge at pH 9.5Charge at pH 2.5Partition at pH 2.5
Target Product (1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid)~3.0 (COOH)Anionic (-1)Neutral (0) Organic (EtOAc)
Starting Material (Piperidine-2-carboxylic acid)2.2, 10.7Anionic (-1)Cationic (+1)Aqueous
Byproduct (4-Chlorobenzenesulfonic acid)< 0.0Anionic (-1)Anionic (-1)Aqueous
Starting Material (4-Chlorobenzenesulfonyl chloride)N/AHydrolyzesN/AN/A

Causality Insight: At pH 2.5, the target product's carboxylic acid is protonated (neutral), allowing it to partition into the organic phase. Crucially, the unreacted pipecolic acid becomes protonated at its amine group (cationic), and the hydrolyzed sulfonyl chloride remains deprotonated (anionic). Both impurities are forced into the aqueous phase, creating a highly selective purification environment.

Part 2: Workflow Visualization

PurificationLogic SM Crude Reaction Mixture Base Aqueous Base Wash (pH 9.5) SM->Base Wash Organic Phase Discard Base->Wash Neutral Impurities Acid Acidification (pH 2.0-2.5) Base->Acid Aqueous Phase Extr EtOAc Extraction Acid->Extr AqWaste Aqueous Phase Discard Extr->AqWaste Ionic Impurities Cryst Recrystallization Extr->Cryst Organic Phase Pure Pure Target Compound Cryst->Pure

Fig 1: Logical workflow for acid-base purification exploiting pKa differentials.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my isolated product heavily contaminated with 4-chlorobenzenesulfonic acid? Mechanism of Failure: The pH during the final extraction step dropped below 1.0. While 4-chlorobenzenesulfonic acid is a strong acid (pKa < 0), at extremely low pH values, a fraction of it begins to protonate and partition into the organic phase. Solution: Do not use concentrated HCl blindly. Titrate the aqueous layer carefully using 1M HCl and monitor with a calibrated pH meter (not pH paper) to ensure the pH remains strictly between 2.0 and 2.5.

Q2: I am detecting unreacted piperidine-2-carboxylic acid in my LC-MS after extraction. How do I remove it? Mechanism of Failure: Pipecolic acid is a zwitterion. If you use a highly polar extraction solvent (e.g., adding THF or alcohols to your organic phase to improve solubility), it can pull zwitterionic ion-pairs into the organic layer. Solution: Restrict your extraction solvent strictly to Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is preferred because it acts as a strong hydrogen-bond acceptor for the target's free carboxylic acid, providing a superior partition coefficient without extracting the cationic pipecolic acid.

Q3: My product oils out instead of crystallizing during the final step. What is going wrong? Mechanism of Failure: "Oiling out" (liquid-liquid phase separation instead of crystallization) in sulfonamides is almost always caused by trace water or residual sulfonic acid disrupting the crystal lattice. Solution: Ensure rigorous drying of the EtOAc phase over anhydrous Na₂SO₄. If oiling persists, perform a solvent swap: concentrate the EtOAc to a minimal volume, add Hexanes dropwise until cloudy, and heat to redissolve before allowing it to cool slowly.

Q4: When should I abandon liquid-liquid extraction and use Reverse-Phase (RP) Flash Chromatography? Solution: If your reaction generated significant amounts of dimeric byproducts or if you require >99% purity for high-throughput pharmacological screening (e.g., CB1R binding affinity assays), RP C18 flash purification is the authoritative standard[1]. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid to keep the target compound protonated during elution.

Part 4: Standard Operating Procedure (SOP)

This protocol establishes a self-validating system for the purification of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid from a crude Schotten-Baumann reaction mixture.

Step 1: Reaction Quench & Hydrolysis

  • Upon reaction completion, add 2.0 equivalents of 1M NaOH to the crude mixture.

  • Stir vigorously at room temperature for 1 hour. Causality: This ensures complete hydrolysis of any unreacted 4-chlorobenzenesulfonyl chloride into water-soluble 4-chlorobenzenesulfonic acid.

Step 2: Alkaline Wash (Removal of Neutrals)

  • Transfer the mixture to a separatory funnel.

  • Wash the aqueous layer (pH ~9.5) with DCM (2 × 50 mL).

  • Discard the DCM layer. Causality: The target product is currently a water-soluble sodium salt. The DCM removes neutral organic impurities and unreacted organic bases (e.g., Triethylamine).

Step 3: Precision Acidification

  • Cool the retained aqueous layer in an ice bath to 5°C (to prevent exothermic degradation).

  • Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter.

  • Stop addition when the pH stabilizes exactly between 2.0 and 2.5 . The target product will precipitate as a white cloud.

Step 4: Organic Extraction (Self-Validating Step)

  • Extract the cloudy aqueous layer with EtOAc (3 × 50 mL).

  • In-Process Control (IPC): Before discarding the aqueous layer, run a rapid LC-MS or spot it on a TLC plate. The complete absence of the target mass (m/z ~302[M-H]⁻) validates that the extraction is 100% complete.

  • Combine the EtOAc layers and wash with saturated brine (30 mL) to remove trace ionic species.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Step 5: Recrystallization

  • Dissolve the crude solid in a minimum boiling volume of EtOAc.

  • Add Hexanes dropwise until the solution becomes slightly turbid.

  • Add a few drops of EtOAc until the solution clears, then allow it to cool undisturbed to room temperature, followed by 1 hour at 4°C.

  • Filter the resulting white crystals and dry under high vacuum.

References

  • [1] Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] US Patent 6,525,026 B2 - Sulfonylated dipeptide compounds which inhibit leukocyte adhesion mediated by vla-4. Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid with other kinase inhibitors

A Comparative Analysis of a Novel Piperidine Derivative with Established Kinase Inhibitors A Guide for Drug Discovery Professionals Introduction In the landscape of oncology and inflammatory disease research, the pursuit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of a Novel Piperidine Derivative with Established Kinase Inhibitors

A Guide for Drug Discovery Professionals

Introduction

In the landscape of oncology and inflammatory disease research, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic development. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a frequent driver of pathology.[1][2] The discovery of new chemical scaffolds that can selectively modulate kinase activity is therefore of paramount importance.

This guide addresses the hypothetical discovery of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid , a novel compound identified in a high-throughput screen for kinase inhibitory activity. While public domain data on the specific kinase targets of this molecule are not available, its structural motifs, including the piperidine core and sulfonyl group, are present in numerous bioactive compounds, suggesting potential for kinase interaction.[3][4][5]

To contextualize its potential and illustrate the rigorous process of inhibitor characterization, we will conduct a comparative analysis of this hypothetical agent, hereafter designated "HC1" (Hypothetical Compound 1) , against two well-characterized, clinically relevant kinase inhibitors:

  • Capivasertib (AZD5363): A potent and selective ATP-competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[4][6][7] The PI3K/Akt pathway is one of the most frequently over-activated signaling pathways in human cancers, making it a critical therapeutic target.[4]

  • Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-Abl and the Src family kinases.[8] Its broad-spectrum activity provides a contrasting profile to the selectivity of Capivasertib, allowing for a richer comparative discussion.

This guide will provide a framework for the preclinical evaluation of a novel kinase inhibitor, detailing the essential biochemical and cellular assays required for a comprehensive comparison. We will explain the rationale behind experimental choices, present detailed protocols, and use data visualization to compare the hypothetical profile of HC1 with the established properties of our comparator drugs.

Part 1: Biochemical Profiling - Gauging Potency and Selectivity

The initial step in characterizing any potential kinase inhibitor is to determine its potency against the target enzyme and its selectivity across the broader kinome. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile, whereas a multi-targeted inhibitor might offer efficacy across different pathways.[2]

Methodology: Kinase Inhibition Assays

Biochemical assays are designed to measure the direct interaction of a compound with an isolated kinase enzyme.[9] Several platforms exist, each with distinct advantages.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[2][10] Their direct detection method avoids interference from compound fluorescence or the need for modified substrates or coupling enzymes.[2]

  • Fluorescence and Luminescence-Based Assays: These high-throughput methods measure a secondary signal. For instance, the ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common format.[10]

Causality Behind Experimental Choice: For initial, robust profiling, a radiometric assay such as the HotSpot℠ platform is often preferred due to its high sensitivity and direct measurement, which ensures data integrity. This is crucial for establishing the foundational potency (IC50) and selectivity of a novel compound like HC1.

Experimental Workflow: Radiometric Kinase Assay

Below is a diagram illustrating the typical workflow for determining the IC50 of an inhibitor using a radiometric assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor (e.g., HC1) D Dispense Inhibitor Dilutions and Kinase Mix into Plate A->D B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B->D C Prepare ATP Mix (Mg/ATP, ³³P-γ-ATP) F Initiate Reaction by adding ATP Mix C->F E Pre-incubate to allow Inhibitor-Kinase Binding D->E E->F G Incubate at 30°C F->G H Stop Reaction (e.g., with acid) G->H I Spot Reaction Mixture onto Filter Paper H->I J Wash to Remove Unincorporated ³³P-ATP I->J K Measure Radioactivity (Scintillation Counting) J->K L Calculate % Inhibition and Determine IC50 K->L

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol: Radiometric IC50 Determination

This protocol is adapted from standard methodologies for determining kinase inhibitor potency.[2]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HC1, Capivasertib, and Dasatinib in 100% DMSO, starting from a 10 mM stock.

  • Reaction Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest (e.g., Akt1) and its specific substrate in kinase buffer.

    • Add 24 µL of this kinase/substrate mix to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Prepare an ATP mixture containing Mg/ATP and ³³P-γ-ATP.

    • Add 25 µL of the ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for a defined period (e.g., 2 hours) at 30°C.

  • Stopping and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture from each well onto a filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated radiolabeled ATP.

    • Dry the filtermat, and then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts ("no enzyme" control) from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Biochemical Data

The table below presents hypothetical IC50 data for HC1 alongside published data for Capivasertib and Dasatinib against a representative panel of kinases. This illustrates how a selectivity profile is built.

Kinase TargetHC1 (IC50, nM) (Hypothetical)Capivasertib (IC50, nM)Dasatinib (IC50, nM)
AGC Family
Akt1153-8[4]>10,000
Akt2253-8[4]>10,000
Akt3303-8[4]>10,000
ROCK2500144[4]1.6
PKA>10,000>10,00033
TK Family
Abl1>10,000>10,000<1
Abl1 (T315I)>10,000>10,00036
Src>5,000>10,000<1
LCK>5,000>10,000<1
EGFR>10,000>10,00016
Other
c-Kit>10,000>10,0004
PDGFRβ>10,000>10,000<1

Data Interpretation:

  • HC1 (Hypothetical): Our hypothetical data positions HC1 as a potent, pan-Akt inhibitor, similar to Capivasertib, but with slightly lower potency. Its selectivity against other kinases in the panel is high, suggesting it is not a broad-spectrum inhibitor like Dasatinib. The moderate activity against ROCK2, a related AGC kinase, would be a key point for further investigation and optimization.[4]

  • Capivasertib: Demonstrates high potency and selectivity for the Akt isoforms, with significantly less activity against the closely related ROCK2 kinase.[4]

  • Dasatinib: Shows a classic multi-targeted profile, with potent, sub-nanomolar activity against Abl, Src family kinases, and PDGFRβ, but no activity against Akt.[8]

Part 2: Cellular Assays - Confirming Mechanism in a Biological Context

While biochemical assays are essential for measuring direct enzyme inhibition, they do not account for factors like cell permeability, target engagement in a cellular environment, or effects on downstream signaling. Cell-based assays are therefore a critical next step.[11]

Methodology: Target Engagement and Downstream Signaling
  • Phospho-Protein Western Blot: This technique is used to measure the phosphorylation status of a kinase's direct downstream substrates. A reduction in substrate phosphorylation upon treatment with an inhibitor provides direct evidence of target engagement and pathway modulation within the cell.[12] For an Akt inhibitor, a key substrate to monitor is Glycogen Synthase Kinase 3β (GSK3β).[4]

  • Cellular Proliferation/Viability Assays: These assays determine the functional consequence of kinase inhibition, such as the suppression of cancer cell growth. For kinases that act as oncogenic drivers, their inhibition should lead to cell death or a halt in proliferation.[11]

Causality Behind Experimental Choice: A phospho-protein Western blot is a self-validating system. By measuring both the total protein level and the phosphorylated protein level, one can confirm that the observed decrease in phosphorylation is due to kinase inhibition and not a general depletion of the substrate protein. This provides trustworthy evidence of the inhibitor's mechanism of action.

Signaling Pathway: The PI3K/Akt Pathway

The diagram below outlines the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, highlighting the point of intervention for Akt inhibitors.

G cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt P (Thr308) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Substrates Downstream Substrates (e.g., GSK3β, FOXO) Akt->Substrates P (Inhibition/Activation) Response Cell Survival, Proliferation, Growth Substrates->Response Inhibitor HC1 / Capivasertib Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the site of action for Akt inhibitors.

Protocol: Western Blot for Phospho-GSK3β
  • Cell Culture and Treatment: Seed cancer cells known to have active Akt signaling (e.g., PC-3 prostate cancer cells) in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of HC1 or Capivasertib for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.[12]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated GSK3β (p-GSK3β).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody for total GSK3β and a loading control like β-actin.

Comparative Cellular Data

This table presents hypothetical cellular activity data for HC1 alongside published data for Capivasertib.

AssayCell LineHC1 (EC50/GI50, nM) (Hypothetical)Capivasertib (EC50/GI50, nM)
Target Engagement
p-GSK3β Inhibition (EC50)MDAMB46815089[4]
Cellular Viability
Proliferation (GI50)PC-3 (Prostate)550300-500
Proliferation (GI50)MCF-7 (Breast)480200-400

Data Interpretation:

  • HC1 (Hypothetical): The cellular data for HC1 aligns with its biochemical profile. It inhibits the phosphorylation of the Akt substrate GSK3β and suppresses the growth of cancer cell lines dependent on Akt signaling. The potency is slightly lower than its biochemical IC50, which is common due to factors like cell permeability and ATP concentration in the cell. The cellular potency is comparable to, though slightly weaker than, Capivasertib.

  • Capivasertib: As expected, it potently inhibits p-GSK3β in cells and shows strong anti-proliferative effects in relevant cancer cell lines.[4]

Conclusion and Future Directions

This guide has outlined a foundational comparative analysis for a novel kinase inhibitor, using the hypothetical compound 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (HC1) as a case study against the established inhibitors Capivasertib and Dasatinib.

Our hypothetical results position HC1 as a potent and selective Akt inhibitor , with a profile more akin to the targeted agent Capivasertib than the broad-spectrum inhibitor Dasatinib. The systematic approach detailed here—from initial biochemical potency and selectivity screening to cellular validation of the mechanism of action—represents a standard workflow in preclinical drug discovery.

The characterization of a promising hit compound like HC1 would proceed with several additional steps:

  • Full Kinome Screening: Profiling against a large panel of several hundred kinases to fully define its selectivity.

  • ADME/Tox Profiling: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound's ability to inhibit tumor growth in animal models (xenografts).[6]

  • Structural Biology: Co-crystallization with the target kinase to understand the binding mode and guide further structure-activity relationship (SAR) studies.

By following this rigorous, evidence-based approach, researchers can effectively characterize novel chemical matter and build a comprehensive data package to determine its potential as a future therapeutic agent.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Bose, P., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Opinion on Pharmacotherapy. [Link]

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  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • ResearchGate. A list of kinase inhibitors used in this study, their current clinical.... ResearchGate. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Martin, S. M., et al. (2015). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry. [Link]

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  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Aziz-ur-Rehman, et al. (2026, January 6). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • ResearchGate. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

Introduction: The Imperative for Early-Stage Selectivity Profiling In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The compound 1-((4-Chlorophenyl)sulfonyl)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Early-Stage Selectivity Profiling

In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The compound 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid presents a scaffold with potential for therapeutic intervention. Its structure, featuring a sulfonamide-linked piperidine core, is reminiscent of motifs found in molecules targeting a range of protein families.[1][2] The sulfonamide group, a common pharmacophore, is known for its interactions with enzymes like carbonic anhydrases and kinases, while the piperidine ring is a privileged structure in medicinal chemistry, often used to modulate physicochemical properties and target engagement.[2][3]

However, these same structural features can be a double-edged sword, predisposing the molecule to interactions with unintended biological targets. Such "off-target" effects are a primary driver of clinical-stage failures, leading to unforeseen toxicity or a dilution of the intended therapeutic effect. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset; it is a foundational pillar of a successful drug development campaign. It allows for an early, data-driven assessment of risk and provides a rational basis for lead optimization.[4]

This guide provides a multi-tiered strategy for characterizing the selectivity of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. We will move from broad, predictive in silico methods to high-throughput in vitro screens and culminate in definitive cell-based assays of target engagement. This framework is designed not just to identify potential liabilities but to build a deep, actionable understanding of the molecule's biological interaction landscape.

The Strategic Workflow for Comprehensive Profiling

A robust cross-reactivity assessment follows a logical funnel, starting with broad, computational predictions and progressively narrowing down to specific, high-confidence interactions in a physiologically relevant context. This approach maximizes efficiency and resource allocation.

Profiling_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Profile Synthesis in_silico In Silico Prediction (TargetHunter, etc.) kinome_scan Broad Kinome Scan (>400 Kinases) in_silico->kinome_scan Prioritize Panels gpcr_panel GPCRome Panel (>150 Receptors) in_silico->gpcr_panel   cetsa Cellular Thermal Shift Assay (CETSA for Target Engagement) kinome_scan->cetsa Validate Hits functional_assays Functional Cellular Assays (e.g., Second Messenger) gpcr_panel->functional_assays Confirm Function data_integration Data Integration & Selectivity Analysis cetsa->data_integration functional_assays->data_integration caption Figure 1. Integrated workflow for cross-reactivity profiling. CETSA_Principle cluster_0 No Compound cluster_1 With Compound start_no_ligand Target Protein Unstable heat_no_ligand Heat (T°C) start_no_ligand->heat_no_ligand end_no_ligand Protein Denatures & Precipitates Low Soluble Fraction heat_no_ligand->end_no_ligand start_ligand Target Protein + Compound Stabilized Complex heat_ligand Heat (T°C) start_ligand->heat_ligand end_ligand Complex Resists Denaturation High Soluble Fraction heat_ligand->end_ligand caption Figure 2. Principle of the Cellular Thermal Shift Assay (CETSA).

Caption: Figure 2. Ligand binding stabilizes the target protein, leaving more of it in the soluble fraction after heating.

Protocol 4: CETSA for In-Cell Target Engagement
  • Cell Culture: Culture a relevant cell line known to express the putative off-target protein (e.g., ROCK1).

  • Compound Treatment: Treat intact cells with the test compound at various concentrations (for an isothermal dose-response curve) or a single high concentration (for a melt curve) alongside a vehicle control (DMSO). Incubate for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (for a melt curve, e.g., 40-70°C) or a single, optimized temperature (for dose-response) for 3-8 minutes using a thermal cycler. [5]4. Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This step is critical to release intracellular contents.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and normalize the total protein concentration across all samples.

  • Detection by Western Blot: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a PVDF membrane, and detect the specific target protein using a validated primary antibody.

  • Data Analysis: Quantify the band intensities.

    • Melt Curve: Plot the relative amount of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates stabilization and target engagement.

    • Isothermal Dose-Response: Plot the amount of soluble protein at a fixed temperature against compound concentration to determine an EC₅₀ for target engagement.

Data Integration and Building the Selectivity Profile

The ultimate goal is to synthesize the data from all phases into a coherent selectivity profile. This involves comparing the potency of the compound at its intended target with its activity at all identified off-targets.

Data Integration Table: A Hypothetical Selectivity Profile

TargetAssay TypeResult (IC₅₀/EC₅₀)Selectivity Window (vs. Primary Target)Risk Assessment
Primary Target X Biochemical 50 nM - On-Target Activity
ROCK1Kinome Screen8.5 µM170-foldMedium: Monitor for hypotension
p38α (MAPK14)Kinome Screen12.2 µM244-foldLow-Medium: Potential for off-target pharmacology
5-HT₂B ReceptorGPCR Panel (Antagonist)> 30 µM>600-foldLow: Unlikely to be clinically relevant
ROCK1CETSA (Engagement)15 µM300-foldConfirms cellular engagement; risk remains medium

A selectivity window of >100-fold between the primary target and any off-target is a commonly accepted benchmark in early discovery, though this can be highly target- and indication-dependent.

Conclusion

The cross-reactivity profiling of a new chemical entity like 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is a foundational exercise in risk mitigation and value creation. By employing a systematic, multi-layered approach that integrates in silico prediction, broad in vitro screening, and definitive cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This profile is not a static endpoint but a dynamic tool that guides medicinal chemistry efforts to engineer out unwanted activities, provides a mechanistic basis for any observed toxicity, and ultimately increases the probability of advancing a safe and effective therapeutic candidate into clinical development.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]

  • Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • ACS Chemical Biology. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[6][7]enzothiazine as orally-active adhesion molecule inhibitors. Available at: [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Current Protocols in Pharmacology. (2015). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Available at: [Link]

  • Creative Bioarray. (n.d.). Kinase Screening Services. Available at: [Link]

  • ResearchGate. (2023). In silico tools for off-target prediction. Available at: [Link]

  • Journal of Medicinal Chemistry. (1993). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Available at: [Link]

  • Eurofins Discovery. (n.d.). gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • Methods in Molecular Biology. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]

  • Chemical Research in Toxicology. (2024). High-Throughput GPCRome Screen of Pollutants Reveals the Activity of Polychlorinated Biphenyls at Melatonin and Sphingosine-1-phosphate Receptors. Available at: [Link]

  • International Journal of Molecular Sciences. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Available at: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Available at: [Link]

  • Nucleic Acids Research. (2025). Variant-aware Cas-OFFinder: web-based in silico variant-aware potential off-target site identification for genome editing applications. Available at: [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • BridGene Biosciences. (2024). Overcoming Traditional Challenges: Innovative Chemoproteomics Strategies to Revolutionize Drug Discovery. Available at: [Link]

  • Journal of Chemistry. (2021). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link]

  • International Journal of Molecular Sciences. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Biological Activities of Sulfonamides. Available at: [Link]

  • International Journal of Molecular Sciences. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available at: [Link]

  • Journal of Cheminformatics. (2014). Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. Available at: [Link]

  • ResearchGate. (2020). Figure . A few biologically active sulfonamide derivatives. Available at: [Link]

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  • Current Medicinal Chemistry. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]

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Validation

From Bench to Bedside: A Comparative Guide to In Vivo Validation of Piperidine Compounds

For researchers, scientists, and drug development professionals, the journey of a promising piperidine compound from a successful in vitro screen to a viable in vivo candidate is fraught with challenges. The piperidine s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a promising piperidine compound from a successful in vitro screen to a viable in vivo candidate is fraught with challenges. The piperidine scaffold, a cornerstone of modern medicinal chemistry, is prized for its favorable physicochemical properties that can enhance drug transport and metabolic stability.[1] However, the controlled environment of a cell-based assay rarely recapitulates the complex physiological milieu of a living organism. This guide provides an in-depth, experience-driven comparison of in vivo models for validating in vitro findings of piperidine compounds, complete with detailed experimental protocols and a critical analysis of the data to bridge the translational gap.

The Imperative of In Vivo Validation: Beyond the Petri Dish

A low IC50 value in an in vitro assay is a promising start, but it is not a guarantee of in vivo efficacy. A multitude of factors can influence a compound's performance in a whole-animal system, including:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its bioavailability and exposure at the target site.

  • Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect in a living system can be modulated by factors not present in vitro, such as plasma protein binding and target engagement in a complex tissue environment.

  • Off-Target Effects and Toxicity: In vivo studies are crucial for identifying unforeseen toxicities and off-target effects that can derail a drug development program.

This guide will explore key therapeutic areas where piperidine compounds have shown promise, offering a comparative look at the in vivo models used to validate their activity.

Oncology: From Cell Viability to Tumor Regression

Piperidine derivatives have demonstrated significant potential as anticancer agents, often by modulating critical signaling pathways involved in cell proliferation and survival.[1]

Comparative In Vitro vs. In Vivo Efficacy of Piperidine-Based Anticancer Agents

A direct comparison of in vitro potency with in vivo efficacy is essential for understanding the translational potential of a compound.

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationTumor Growth Inhibition (TGI)Reference
Compound 17a Cell ProliferationPC3 (Prostate)0.81PC3 Xenograft (nude mice)Not SpecifiedSignificant[2]
Compound E22 Akt1 Inhibition--SKOV3 XenograftOral>90%[3][4]
CLEFMA Cell ViabilityH441 (Lung)-H441 Xenograft (mice)-Dose-dependent suppression[5]

Table 1: Comparison of in vitro and in vivo data for selected piperidine-based anticancer agents.

The data clearly illustrates that while a sub-micromolar IC50 is a good indicator, the ultimate proof of concept lies in significant tumor growth inhibition in a xenograft model. Compound E22, an Akt inhibitor, provides a compelling example of successful in vitro to in vivo translation with over 90% tumor growth inhibition.[3][4]

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The following diagram outlines a typical workflow for advancing a piperidine-based anticancer compound from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell-based Assays Cell-based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Identify lead compounds ADME-Tox Profiling ADME-Tox Profiling Mechanism of Action Studies->ADME-Tox Profiling Elucidate pathway Animal Model Selection Animal Model Selection ADME-Tox Profiling->Animal Model Selection Candidate Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Choose appropriate model Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Determine dosing regimen Toxicology Assessment Toxicology Assessment Efficacy Studies->Toxicology Assessment Evaluate therapeutic window Clinical Candidate Clinical Candidate Toxicology Assessment->Clinical Candidate PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->Akt inhibits

Caption: The PI3K/Akt signaling pathway and the point of inhibition by piperidine-based Akt inhibitors. [6]

Detailed Protocol: Tumor Xenograft Model

This protocol outlines the key steps for evaluating the in vivo efficacy of a piperidine-based anticancer agent in a subcutaneous tumor xenograft model. [2][7]

  • Cell Culture: Culture human cancer cells (e.g., PC3, H441) in appropriate media until they reach 80-90% confluency. [7]2. Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or NSG mice) for at least one week prior to the study.

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Compound Administration:

    • Administer the piperidine compound via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • The control group should receive the vehicle used to formulate the compound.

  • Efficacy Evaluation:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. [2]

Pain and Analgesia: Measuring Nociceptive Responses

Piperidine derivatives are well-known for their analgesic properties. [8]A variety of in vivo models are available to assess both central and peripheral analgesic activity.

Comparative Efficacy of Piperidine Derivatives in Pain Models

The choice of pain model is critical and should be guided by the hypothesized mechanism of action of the test compound.

Compound/DerivativeIn Vivo Pain ModelKey FindingsReference
4-aminomethyl piperidine (HN58) Acetic acid-induced writhing (mice)Showed 100% inhibition of writhing.[8]
Phenoxyethyl piperidine derivative Tail-flick test (mice)At 50 mg/kg, the mean response time was comparable to 3 mg/kg morphine at 90 and 180 minutes post-administration.[9]
Compound 6b Tail-flick test (mice)The activity at 50 mg/kg was comparable to morphine (3 mg/kg).[10]
PD1, PD3, PD5 Tail immersion assay (mice)Exhibited highly significant analgesic effects (p < 0.01).[11][12]

Table 2: In vivo analgesic activity of various piperidine derivatives.

Detailed Protocol: Tail-Flick Test

This method is used to assess centrally mediated analgesia by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus. [9][10]

  • Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment. [9]2. Baseline Latency:

    • Gently place each mouse in a restrainer, leaving the tail exposed.

    • Position the tail on the apparatus and apply a radiant heat source.

    • Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency.

    • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. [9]3. Drug Administration: Administer the piperidine derivative or a control substance (e.g., vehicle, morphine) via the desired route. [9]4. Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick test and record the latency. [9]5. Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline and the vehicle control group.

Detailed Protocol: Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally acting analgesics by observing the reduction in abdominal constrictions induced by an irritant. [8][13]

  • Animal Grouping: Divide mice into groups (e.g., control, standard drug, test compound at different doses). [9]2. Drug Administration: Administer the piperidine derivative, a standard analgesic (e.g., aspirin), or the vehicle to the respective groups. [9]3. Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer a 0.6% acetic acid solution intraperitoneally. [9]4. Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.

Neurodegenerative Disorders: Modeling Cognitive Decline

Piperidine derivatives have shown promise in mitigating the cognitive and pathological hallmarks of neurodegenerative diseases like Alzheimer's. [8]

The Streptozotocin (STZ)-Induced Dementia Model

The intracerebroventricular (ICV) injection of streptozotocin in rats is a widely used non-transgenic model that mimics sporadic Alzheimer's disease by inducing insulin resistance in the brain. [8][14]

Detailed Protocol: STZ-Induced Dementia in Rats

This protocol describes the induction of an Alzheimer's-like pathology in rats. [8][14]

  • Animal Preparation:

    • Acclimatize male Wistar rats (250-300g) for at least one week before surgery. [8] * House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. [8]2. Anesthesia: Anesthetize the rats with an intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). [8]3. Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill bilateral burr holes over the lateral ventricles.

  • ICV Injection:

    • Slowly inject streptozotocin (dissolved in sterile saline or artificial cerebrospinal fluid) into each lateral ventricle using a Hamilton syringe. [8][14]5. Post-Operative Care:

    • Suture the scalp incision and allow the animals to recover.

    • Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.

  • Behavioral and Pathological Assessment:

    • After a recovery and disease development period (e.g., 2-4 weeks), assess cognitive function using behavioral tests such as the Morris water maze or novel object recognition test. [15] * At the end of the study, brain tissue can be collected for histopathological and biochemical analysis of Alzheimer's-related markers.

Concluding Remarks for the Discerning Researcher

The successful translation of in vitro findings to in vivo efficacy is a critical milestone in drug discovery. For piperidine compounds, a thorough understanding of the available in vivo models and the rationale behind their selection is paramount. This guide has provided a comparative framework and detailed protocols for key therapeutic areas. However, it is crucial to remember that each compound is unique, and the experimental design should be tailored to its specific properties and intended therapeutic application. Rigorous and well-controlled in vivo studies are the crucible in which promising molecules are forged into potential medicines.

References

  • Application Notes and Protocols for Animal Models in Piperidine Deriv
  • in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential. Benchchem.
  • A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. Benchchem.
  • Schematic representation of the TAAR1 signaling pathways in the NAc. It... - ResearchGate. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. [Link]

  • Application Notes and Protocols for Animal Models in Piperidine Deriv
  • TAAR signal transduction pathways. a The odor-induced signaling pathway... | Download Scientific Diagram - ResearchGate. [Link]

  • TAAR1 - wikidoc. [Link]

  • Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC. [Link]

  • PI3K/AKT signaling pathway: new strategies for treating atherosclerosis with plant-derived compounds - Frontiers. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. [Link]

  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - Frontiers. [Link]

  • Comparative Efficacy of 1-Piperidinepropanol Derivatives: A Guide for Researchers. Benchchem.
  • TAAR1 - Wikipedia. [Link]

  • Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives - PubMed. [Link]

  • A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. Benchchem.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. [Link]

  • Schematic representation of experimental protocols. Protocol 1: Thirty... - ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

  • Animal model for sporadic dementia of Alzheimer's type (SDAT) using streptozotocin and lipopolysaccharide combinations in rats - Semantic Scholar. [Link]

  • Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - IMR Press. [Link]

  • A comparison between antinociceptive activity of the synthesized... - ResearchGate. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. [Link]

  • Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice - International Scholars Journals. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC. [Link]

  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. [Link]

  • Proteomic Analysis of a Rat Streptozotocin Model Shows Dysregulated Biological Pathways Implicated in Alzheimer's Disease - MDPI. [Link]

  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC. [Link]

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  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. [Link]

  • Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PubMed. [Link]

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Safety & Regulatory Compliance

Safety

1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid As drug development professionals, the safe management of complex pharmaceutical intermediates is as critical as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid

As drug development professionals, the safe management of complex pharmaceutical intermediates is as critical as the synthesis itself. 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid (CAS: 379223-45-7) is a densely functionalized molecule requiring strict, highly specific disposal protocols. This guide provides a self-validating, mechanistic system for its handling, ensuring laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling & Causality of Hazards

To design an effective disposal strategy, we must first analyze the molecular architecture of 1[1]. The molecule (C12H14ClNO4S) contains three critical functionalities that dictate our waste management logic:

  • Chlorophenyl Ring: Halogenated aromatics are highly thermally stable. Improper disposal (e.g., low-temperature burning) can lead to the incomplete oxidation of the ring, resulting in the formation of highly toxic polychlorinated biphenyls (PCBs) or dioxin-like impurities.

  • Sulfonyl Group (-SO2-): Thermal degradation of sulfur-containing compounds generates sulfur oxides (SOx), which are severe respiratory irritants and precursors to environmental acid rain.

  • Piperidine & Carboxylic Acid: The nitrogen and carbon backbone will oxidize into nitrogen oxides (NOx) and carbon oxides (CO, CO2).

Because of this heteroatomic density, this compound cannot be treated as standard organic waste and must never be discharged into municipal wastewater systems.

Operational Safety: PPE & Handling Logic

Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose when handling this compound. We do not wear PPE simply for compliance; we wear it to block specific exposure pathways:

  • Respiratory Protection (N95/P100): The compound is typically handled as a crystalline solid. Micronized dust particles can easily aerosolize during weighing or transfer. A particulate respirator prevents the inhalation of these sulfonated irritants.

  • Dermal Protection (Nitrile Gloves): While the dry solid may have limited dermal penetration, dissolving it in highly permeating laboratory solvents (like DMSO or DMF) facilitates the transport of the lipophilic chlorophenyl moiety across the stratum corneum. Double-gloving is strictly recommended during solution preparation.

  • Ocular Protection (Chemical Goggles): Essential to prevent corneal irritation from accidental dust aerosolization or solvent splashing.

Step-by-Step Disposal Methodologies

The primary and recommended method for the disposal of 2 is through a licensed chemical destruction facility utilizing high-temperature incineration[2].

Protocol A: Solid Waste Management

  • Containment: Sweep up solid waste using a static-free brush, or wipe the area with a damp, solvent-soaked towel (e.g., ethanol) to suppress dust generation.

  • Packaging: Transfer the collected material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Halogenated and Sulfonated Organic Compound."

  • Staging: Store in a designated, ventilated hazardous waste accumulation area until pickup by a licensed environmental contractor.

Protocol B: Liquid Waste (Solutions)

  • Solvent Selection: Dissolve the compound in a combustible solvent (e.g., ethanol, methanol, or acetone) to facilitate efficient incineration.

  • Segregation: Pour the solution exclusively into a designated "Halogenated Organic Waste" carboy. Critical Rule: Never mix halogenated waste with non-halogenated streams. Mixing dilutes the halogen concentration but severely complicates the incineration process, potentially violating environmental regulations.

  • Secondary Containment: Ensure the liquid waste carboy is kept in a secondary containment tray to capture any accidental spills.

Mechanisms of Thermal Destruction

Why is standard incineration insufficient? When waste containing 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is processed, it must be routed to a furnace equipped with an3[3].

  • The Afterburner: Primary combustion may leave unoxidized chlorinated fragments. The afterburner subjects the exhaust gases to extreme temperatures (typically >1100°C) with excess oxygen, ensuring the complete mineralization of the chlorophenyl ring and preventing dioxin formation.

  • The Alkaline Scrubber: Complete combustion of this molecule yields hydrogen chloride (HCl) and sulfur dioxide (SO2) gases. Before the exhaust is released into the atmosphere, it must pass through a scrubber (often utilizing a sodium hydroxide or calcium hydroxide shower). The alkaline solution reacts with the acidic gases, neutralizing them into harmless salts (e.g., NaCl, Na2SO4) and water.

Quantitative Data: Combustion Byproducts & Neutralization

The following table summarizes the stoichiometric fate of the compound's functional groups during high-temperature incineration and the subsequent neutralization strategies required for safe disposal.

Molecular ComponentPrimary Combustion ByproductHazard ProfileScrubber Neutralization Strategy
Chlorophenyl Ring Hydrogen Chloride (HCl) gasHighly corrosive, acidicNeutralized via NaOH shower to form NaCl and H2O.
Sulfonyl Group Sulfur Oxides (SO2, SO3)Respiratory irritant, acid rainNeutralized via alkaline scrubber to form Na2SO3 / Na2SO4.
Piperidine Nitrogen Nitrogen Oxides (NOx)Toxic, smog precursorReduced via Selective Catalytic Reduction (SCR) or scrubbing.
Carbon Backbone Carbon Dioxide (CO2), COAsphyxiantComplete oxidation in the afterburner ensures minimal CO release.

Visualizing the Disposal Workflow

To ensure operational clarity, the following decision tree maps the segregation and treatment pathways for this halogenated sulfonamide.

DisposalWorkflow Start Waste Generation: 1-((4-Chlorophenyl)sulfonyl) piperidine-2-carboxylic acid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Segregation Halogenated Waste Segregation Liquid->Segregation Solid->Segregation Incineration High-Temp Incineration (>1100°C) with Afterburner Segregation->Incineration Combustible Delivery Scrubber Alkaline Scrubber (Neutralizes HCl, SOx, NOx) Incineration->Scrubber Toxic Flue Gas (HCl, SOx) SafeRelease Safe Atmospheric Release (Neutral Salts) Scrubber->SafeRelease Cleaned Gas

Workflow for the segregation, incineration, and scrubbing of chlorinated sulfonamide waste.

References

  • Title: 1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS Database URL: 1

  • Title: Toxicological Profile for Chlorinated Organic Compounds Source: Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR) URL: 2

  • Title: Treatment and Disposal Methods for Waste Chemicals (Incineration and Scrubbing) Source: National Institutes of Health (NIH) / PubChem URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
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1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
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